Quetiapine-d8 Hemifumarate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i9D2,10D2,11D2,12D2; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHJBWUIWQOFLF-SMODUGIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Quetiapine-d8 Hemifumarate in Modern Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical application of Quetiapine-d8 Hemifumarate in research, focusing on its role as an indispensable tool in the quantitative analysis of the atypical antipsychotic drug, Quetiapine. Designed for professionals in drug development and analytical science, this document provides a comprehensive overview of its primary use, detailed experimental protocols, and the biochemical pathways of its non-labeled counterpart.
Core Application: An Internal Standard for Quantitative Analysis
This compound is a deuterium-labeled version of Quetiapine. In research, its principal and most vital application is as an internal standard for quantitative analysis, particularly in methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS). The use of a stable isotope-labeled internal standard like Quetiapine-d8 is considered the gold standard in quantitative mass spectrometry for several key reasons:
-
Correction for Matrix Effects: Biological samples, such as plasma and serum, are complex matrices that can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. As Quetiapine-d8 is chemically identical to Quetiapine, it experiences the same matrix effects. By comparing the signal of the analyte to the known concentration of the internal standard, these effects can be accurately normalized.
-
Compensation for Sample Preparation Variability: During multi-step sample preparation procedures like liquid-liquid extraction, protein precipitation, or solid-phase extraction, there can be minor variations in recovery between samples. Quetiapine-d8, when added at the beginning of the process, experiences the same losses as the unlabeled Quetiapine. This allows for precise correction of any variability in extraction efficiency.
-
Improved Accuracy and Precision: By accounting for variations in sample handling, matrix effects, and instrument response, the use of Quetiapine-d8 as an internal standard significantly enhances the accuracy and precision of the quantitative results. This is crucial for applications such as therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology, where precise concentration measurements are paramount.
Quantitative Data for Analytical Methods
The following tables summarize key quantitative parameters for the analysis of Quetiapine using this compound as an internal standard, compiled from various research methodologies.
Table 1: Mass Spectrometry Parameters for Quetiapine and Quetiapine-d8
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Quetiapine | 384.2 | 253.1 | ESI+ |
| Quetiapine | 384.4 | 253.4 | ESI+ |
| Quetiapine-d8 | 392.2* | 253.1** | ESI+ |
*Note: The precursor ion for Quetiapine-d8 is calculated by adding 8 Daltons (for the eight deuterium atoms) to the monoisotopic mass of Quetiapine. This value is inferred as specific literature citing the transition was not found. **Note: The product ion for Quetiapine-d8 is inferred to be the same as a major product ion of Quetiapine, as the fragmentation leading to m/z 253.1 involves the loss of the ethoxyethanol side chain, while the deuterium labels are on the piperazine ring.
Table 2: Chromatographic Conditions for Quetiapine Analysis
| Column | Mobile Phase | Flow Rate (mL/min) |
| Waters Spherisorb S5SCX (100 x 2.1 mm) | 50 mmol/L methanolic ammonium acetate (pH 6.0) | 0.5 |
| Waters Xbridge C18 (50 x 2.1 mm, 3.5 µm) | A: 10mM Ammonium Acetate + 0.1% Formic Acid in WaterB: Acetonitrile | 0.4 |
| C18 column | A: 0.1% Formic Acid in 10 mM Ammonium Formate (pH 3)B: Acetonitrile | Not Specified |
Experimental Protocols
This section details common methodologies for the extraction and analysis of Quetiapine from biological matrices using this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the analysis of Quetiapine and its metabolites in human plasma.
Methodology:
-
Aliquoting: To 50 µL of human plasma in a microcentrifuge tube, add the internal standard solution (Quetiapine-d8 in methanol).
-
Extraction: Add 500 µL of an extraction solvent mixture of butyl acetate and butanol (10:1, v/v).
-
Vortexing: Vortex the tubes for 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 13,200 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at approximately 60°C.
-
Reconstitution: Reconstitute the dried residue in 50 µL of the mobile phase.
-
Injection: Inject a small volume (e.g., 3-5 µL) into the LC-MS/MS system.
Sample Preparation: Protein Precipitation (PPT)
This is a simpler and faster method for sample clean-up.
Methodology:
-
Aliquoting: To 50 µL of human plasma, add the internal standard solution (Quetiapine-d8 in methanol).
-
Precipitation: Add 150 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1-2 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 15,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Injection: The supernatant can be directly injected into the LC-MS/MS system, or it can be evaporated and reconstituted in the mobile phase if concentration is needed.
Visualizing the Mechanism of Action of Quetiapine
To understand the biological context of the analyte being quantified, the following diagrams illustrate the key signaling pathways affected by Quetiapine.
Caption: Quetiapine's primary mechanism of action.
Caption: Action of Norquetiapine on the Norepinephrine Transporter.
Caption: General workflow for Quetiapine quantification.
An In-Depth Technical Guide to the Physical Characteristics of Quetiapine-d8 Hemifumarate Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of Quetiapine-d8 Hemifumarate powder. The information is compiled from various technical data sheets and scientific literature, offering a valuable resource for professionals in the fields of pharmaceutical research and development.
Core Physical Properties
This compound is the deuterated form of Quetiapine Hemifumarate, an atypical antipsychotic medication. The deuteration is typically on the piperazine ring. As a powder, its physical properties are crucial for formulation development, quality control, and ensuring consistent bioavailability.
Data Presentation
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₂₁H₁₇D₈N₃O₂S • ½C₄H₄O₄ | [1] |
| Appearance | White to off-white crystalline solid | [2][3] |
| Molecular Weight | Approximately 507.6 g/mol | [4] |
| Melting Point | Undetermined for the deuterated form. The non-deuterated form (Quetiapine Hemifumarate) has a melting point of 172-174°C. | [5] |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Methanol. Sparingly soluble in aqueous buffers. The non-deuterated form has a solubility of approximately 10 mg/mL in DMSO and dimethyl formamide, and approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2). | |
| Storage | Recommended storage at -20°C. | |
| Stability | Stable for at least 4 years when stored correctly. |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of the physical characteristics of pharmaceutical powders. Below are standard experimental protocols for assessing key properties of this compound powder.
Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a crystalline solid using a melting point apparatus.
-
Sample Preparation:
-
Ensure the this compound powder is completely dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle to achieve a fine consistency.
-
Tightly pack the dry powder into a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
-
Apparatus Setup:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected melting point of the non-deuterated form (172-174°C).
-
-
Measurement:
-
Once the temperature is within the target range, reduce the heating rate to 1-2°C per minute to ensure accurate measurement.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). The range between these two temperatures is the melting range.
-
Solubility Assessment (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., DMSO, Methanol, or a specific buffer) in a sealed, airtight container. The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a constant temperature shaker or agitator, maintained at a specific temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a predetermined period (typically 24-48 hours) to allow it to reach equilibrium. The time required may vary depending on the compound and solvent.
-
-
Sample Analysis:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration or centrifugation can be used to separate the solid from the liquid phase.
-
Dilute the collected supernatant with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
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Quantify the concentration of the dissolved this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
-
Calculation:
-
Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.
-
Signaling Pathways and Experimental Workflows
To understand the pharmacological context of Quetiapine, it is essential to visualize its mechanism of action. Quetiapine is an antagonist at both Dopamine D2 and Serotonin 5-HT2A receptors.
Quetiapine's Antagonistic Action on Dopamine D2 Receptor Signaling
The following diagram illustrates the simplified signaling pathway of the Dopamine D2 receptor and how Quetiapine's antagonism interrupts this cascade.
Caption: Quetiapine's antagonism of the Dopamine D2 receptor.
Quetiapine's Antagonistic Action on Serotonin 5-HT2A Receptor Signaling
This diagram depicts the signaling cascade initiated by the Serotonin 5-HT2A receptor and the inhibitory effect of Quetiapine.
Caption: Quetiapine's antagonism of the Serotonin 5-HT2A receptor.
Experimental Workflow for Physical Characterization
The logical flow of experiments for characterizing a pharmaceutical powder like this compound is outlined below.
Caption: Workflow for physical characterization of a powder.
References
- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. This compound Certified Reference Material for GC/MS and LC/MS, 1 mL - USA MedPremium [usamedpremium.com]
- 3. CERILLIANT this compound Solution, 100 g/mL in Methanol (as | Fisher Scientific [fishersci.com]
- 4. This compound (0.1 mg/ml) (as free base) in Methanol [lgcstandards.com]
- 5. This compound solution 100 μg/mL in methanol (as free base), ampule of 1 mL, certified reference material, Cerilliant® | 1435938-24-1 [sigmaaldrich.com]
A Technical Guide to Commercial Quetiapine-d8 Hemifumarate for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available Quetiapine-d8 Hemifumarate, a critical internal standard for the quantitative analysis of the atypical antipsychotic drug, quetiapine. This document outlines key technical data from various suppliers, discusses its primary application in analytical methodologies, and presents a logical workflow for selecting and utilizing this deuterated standard in a research setting.
Commercial Supplier Data for this compound
The selection of a suitable internal standard is paramount for achieving accurate and reproducible results in quantitative bioanalysis. The following table summarizes the product specifications for this compound from prominent commercial suppliers to facilitate a comparative assessment.
| Supplier | Catalog Number | Format | Concentration | Purity/Isotopic Enrichment | Storage Temp. |
| Cayman Chemical | 32946 | Solid | - | ≥99% deuterated forms (d1-d8) | -20°C |
| MilliporeSigma (Cerilliant) | Q-002 / Q-002-1ML | Solution in Methanol | 100 µg/mL (as free base)[1][2] | Certified Reference Material[1] | -20°C |
| LGC Standards | CERQ-002 | Solution in Methanol | 0.1 mg/mL (as free base) | ISO 17034 | -20°C |
| ZeptoMetrix | Varies | Neat Solid or Solution in Methanol | 5 mg (neat); 100 µg/mL (solution) | - | -20 to -10°C |
| Santa Cruz Biotechnology | sc-219685 | Solid | 1 mg | - | - |
Application in Analytical Protocols: Use as an Internal Standard
This compound is primarily intended for use as an internal standard in analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) for the quantification of quetiapine in biological matrices such as plasma and serum. The stable isotope-labeled (SIL) nature of Quetiapine-d8 ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects, thereby correcting for variations during sample preparation and analysis.
While specific, detailed proprietary protocols for the synthesis and purification of this compound are not publicly disclosed by commercial suppliers, its application in analytical methods is well-documented. A general experimental workflow for its use is described below.
General Protocol for Quetiapine Quantification in Plasma using LC-MS/MS with Quetiapine-d8 Internal Standard
This protocol is a generalized representation and should be optimized for specific instrumentation and experimental conditions.
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound from the commercial source (either by dissolving the solid or diluting the provided solution) in a suitable organic solvent like methanol or acetonitrile.
-
Prepare a series of calibration standards and quality control (QC) samples by spiking known concentrations of a certified quetiapine reference standard into blank plasma.
-
Prepare a working solution of the Quetiapine-d8 internal standard at a fixed concentration.
-
-
Sample Preparation (Protein Precipitation):
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To a known volume of plasma sample (calibrator, QC, or unknown), add the Quetiapine-d8 internal standard working solution.
-
Precipitate proteins by adding a threefold volume of cold acetonitrile.
-
Vortex the mixture thoroughly and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a suitable C18 reverse-phase HPLC column.
-
Perform chromatographic separation using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).
-
Detect and quantify the parent and deuterated compounds using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions for quetiapine and quetiapine-d8 would be optimized for the specific instrument.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (quetiapine) to the internal standard (quetiapine-d8).
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of quetiapine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Workflows and Relationships
To aid in the understanding of the selection and application of this compound, the following diagrams, generated using the DOT language, illustrate key processes.
References
An In-Depth Technical Guide to Quetiapine-d8 Hemifumarate for Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Quetiapine-d8 Hemifumarate, its application as an internal standard in drug metabolism and pharmacokinetic (DMPK) studies of Quetiapine, and detailed methodologies for its use in bioanalytical assays.
Introduction to Quetiapine and the Role of a Deuterated Internal Standard
Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Understanding its metabolic fate is crucial for optimizing therapeutic regimens and ensuring patient safety. The primary route of Quetiapine elimination is through extensive hepatic metabolism, with less than 1% of the administered dose excreted unchanged.[2]
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard. This compound serves as an ideal internal standard for the quantification of Quetiapine in biological matrices.[3] Its eight deuterium atoms give it a distinct mass from the parent drug, but it shares near-identical physicochemical properties, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization efficiency allow for the correction of matrix effects and variations in sample processing, leading to highly accurate and precise quantification of the analyte.[4]
Physicochemical Properties
A summary of the key physicochemical properties of Quetiapine and its deuterated analog are presented in Table 1.
| Property | Quetiapine | This compound |
| Chemical Formula | C₂₁H₂₅N₃O₂S | C₂₅H₂₉D₈N₃O₆S |
| Molecular Weight | 383.51 g/mol | 507.6 g/mol |
| Form | Solid | Solid |
| Primary Application | Active Pharmaceutical Ingredient | Internal Standard for quantitative analysis |
| Storage | Room Temperature | Frozen |
Quetiapine Metabolism
Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[5] In vitro studies have identified CYP3A4 as the principal enzyme responsible for the biotransformation of Quetiapine. The major metabolic pathways include:
-
Sulfoxidation: Formation of the inactive Quetiapine sulfoxide metabolite.
-
N-dealkylation: Production of N-desalkylquetiapine, also known as norquetiapine, which is an active metabolite.
-
Oxidation: Conversion of the terminal alcohol on the ethoxy side chain to a carboxylic acid.
-
Hydroxylation: Addition of a hydroxyl group to the dibenzothiazepine ring, forming 7-hydroxyquetiapine, another active metabolite.
The metabolic pathways of Quetiapine are illustrated in the diagram below.
References
- 1. Vitreous humor in the forensic toxicology of quetiapine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. login.medscape.com [login.medscape.com]
Methodological & Application
Application Notes & Protocols for LC-MS/MS Analysis of Quetiapine using Quetiapine-d8 Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Quetiapine in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. Quetiapine-d8 hemifumarate is utilized as the internal standard (IS) to ensure accuracy and precision.[1][2][3]
Introduction
Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[4][5] Monitoring its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This LC-MS/MS method provides the necessary sensitivity and selectivity for accurate quantification of Quetiapine in a biological matrix.
Mechanism of Action Overview
Quetiapine's therapeutic effects are believed to be mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Its active metabolite, norquetiapine, also contributes to its antidepressant effects by inhibiting the norepinephrine reuptake transporter. The drug also interacts with other receptors, including histamine H1 and adrenergic α1 and α2 receptors, which may contribute to some of its side effects like somnolence and orthostatic hypotension.
A simplified representation of Quetiapine's primary mechanism of action is depicted below.
Caption: Simplified signaling pathway of Quetiapine's antagonist action.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing.
Materials and Reagents
-
Quetiapine reference standard
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
Stock and Working Solutions Preparation
-
Quetiapine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Quetiapine in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Quetiapine stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard by diluting the stock solution in the same diluent.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from established methods for Quetiapine extraction from plasma.
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 50 µL of 0.1N NaOH and vortex for 1 minute.
-
Add 1 mL of diethyl ether and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method Workflow
The following diagram illustrates the overall workflow of the analytical method.
Caption: LC-MS/MS method workflow from sample preparation to data analysis.
Instrumentation and Analytical Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS system. These may require optimization based on the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water with 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 3-4 minutes |
Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Transitions | See Table 1 |
| Collision Energy | To be optimized for the specific instrument. |
| Source Temperature | To be optimized for the specific instrument. |
Table 1: MRM Transitions for Quetiapine and Quetiapine-d8
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Quetiapine | 384.2 | 253.1 |
| Quetiapine-d8 | 392.2 | 253.1 or 261.2 |
Note: The product ion for Quetiapine-d8 may vary depending on the fragmentation pattern. It is essential to optimize this on the specific mass spectrometer being used. The transition m/z 384.1 → 253.1 is a commonly cited transition for Quetiapine.
Method Validation
A full validation of this method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analyte and IS.
-
Linearity: A calibration curve should be constructed over a clinically relevant concentration range (e.g., 1-1500 ng/mL). The coefficient of determination (r²) should be >0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. The precision (%CV) and accuracy (%bias) should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).
-
Recovery: The extraction efficiency of the method for both the analyte and the IS should be determined. High and consistent recovery is desirable.
-
Matrix Effect: Evaluated to ensure that endogenous plasma components do not suppress or enhance the ionization of the analyte or IS.
-
Stability: The stability of Quetiapine in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Representative Validation Data
The following table presents typical acceptance criteria for method validation parameters.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| LLOQ Precision (%CV) | ≤ 20% |
| LLOQ Accuracy (%Bias) | Within ±20% |
| QC Precision (%CV) | ≤ 15% |
| QC Accuracy (%Bias) | Within ±15% |
| Recovery | Consistent and reproducible |
| Matrix Factor | CV ≤ 15% |
| Stability | % Deviation within ±15% from nominal concentration |
Conclusion
This application note provides a comprehensive and detailed protocol for the development and validation of an LC-MS/MS method for the quantification of Quetiapine in human plasma using this compound as the internal standard. The described method is sensitive, selective, and suitable for high-throughput analysis in a research or clinical setting. Adherence to proper validation procedures is essential to ensure the reliability of the generated data.
References
- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. CERILLIANT this compound Solution, 100 g/mL in Methanol (as | Fisher Scientific [fishersci.com]
- 3. caymanchem.com [caymanchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Quetiapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note and Protocol: Quantitative Analysis of Quetiapine in Plasma using Quetiapine-d8 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Therapeutic drug monitoring (TDM) of quetiapine is crucial to optimize treatment efficacy and minimize adverse effects, necessitating a robust and reliable analytical method for its quantification in plasma. This application note provides a detailed protocol for the quantitative analysis of quetiapine in human plasma using a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Quetiapine-d8 as the internal standard (IS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Principle
This method employs protein precipitation for sample preparation, followed by reversed-phase liquid chromatography for the separation of quetiapine and its deuterated internal standard, Quetiapine-d8. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode and monitoring specific multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard.
Materials and Reagents
-
Quetiapine fumarate reference standard
-
Quetiapine-d8 (fumarate) internal standard[1]
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (with K2EDTA as anticoagulant)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve quetiapine fumarate and Quetiapine-d8 in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store the stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the quetiapine stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the Quetiapine-d8 stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each calibrator, quality control (QC) sample, and unknown plasma sample.
-
Add 50 µL of the appropriate plasma sample to the corresponding tube.
-
Spike 25 µL of the internal standard working solution (100 ng/mL Quetiapine-d8) into all tubes except for the blank plasma.
-
Add 150 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.
-
Vortex mix the samples for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (typically 5-10 µL) of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | Agilent 1260 Infinity or equivalent |
| Column | XBridge BEH C18 (3.0 x 50 mm, 2.5 µm) or equivalent[2] |
| Mobile Phase A | 0.1% Formic acid and 10 mM ammonium acetate in water[3] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[3] |
| Gradient Elution | A linear gradient can be optimized. A typical starting point is 95% A, ramping to 95% B over 2-3 minutes, followed by re-equilibration. |
| Flow Rate | 0.4 mL/min[3] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Quetiapine: m/z 384.2 → 253.1 Quetiapine-d8: m/z 392.2 → 253.1 |
| Collision Energy | Optimized for each transition (typically 20-35 eV) |
| Dwell Time | 100 ms |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Data Presentation: Method Validation Summary
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical performance characteristics.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Quetiapine | 0.5 - 400 | Linear (1/x weighting) | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 2.0 | < 15 | 80-120 | < 15 | 80-120 |
| Low | 6.0 | < 15 | 85-115 | < 15 | 85-115 |
| Medium | 250.0 | < 15 | 85-115 | < 15 | 85-115 |
| High | 480.0 | < 15 | 85-115 | < 15 | 85-115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Quetiapine | > 85 | Minimal |
| Quetiapine-d8 | > 85 | Minimal |
Note: The values presented in these tables are examples and should be established during in-house method validation.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for quetiapine analysis in plasma.
Quetiapine Mechanism of Action Diagram
Caption: Quetiapine's primary mechanism of action.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantitative analysis of quetiapine in human plasma. The use of a deuterated internal standard, Quetiapine-d8, ensures the accuracy and precision of the results. This method is well-suited for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving quetiapine.
References
Application Note: Quantification of Quetiapine in Biological Matrices using GC-MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of quetiapine in biological matrices, such as blood and vitreous humor, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol incorporates a deuterated internal standard (Quetiapine-d8) to ensure high accuracy and precision. The methodology described herein is suitable for forensic toxicology, clinical monitoring, and pharmacokinetic studies. The procedure involves solid-phase extraction (SPE) for sample clean-up, followed by derivatization to improve the chromatographic properties of the analyte prior to GC-MS analysis.
Introduction
Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Accurate and reliable quantification of quetiapine in biological samples is crucial for therapeutic drug monitoring, toxicological investigations, and pharmacokinetic research. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the determination of drugs in complex biological matrices. The use of a stable isotope-labeled internal standard, such as quetiapine-d8, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation and instrument response. This document provides a detailed protocol for the analysis of quetiapine utilizing a deuterated standard, including sample preparation, instrument parameters, and method validation data.
Experimental Protocol
This protocol is a synthesis of established methodologies for the analysis of quetiapine by GC-MS.[1][2]
1. Materials and Reagents
-
Quetiapine and Quetiapine-d8 standards (1.00 mg/mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium hydroxide
-
Phosphate buffer (pH 7.0)
-
N,O-bis(trimethylsilyl)-trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide with 1% tert-butyldimethylsilylchloride (MTBSTFA + 1% TBDMSCl)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elut LRC C18)[1]
-
Blank biological matrix (blood, vitreous humor)
2. Standard and Sample Preparation
-
Working Internal Standard Solution: Prepare a 1.00 µg/mL working solution of quetiapine-d8 by diluting the stock solution with acetonitrile.[1]
-
Calibration Standards and Quality Controls (QCs): Prepare a series of working standard solutions of quetiapine in acetonitrile. Spike appropriate volumes of these solutions into the blank biological matrix to create calibration standards and QCs at desired concentrations. A typical calibration curve might range from 10.0 to 1000.0 ng/mL.[1]
-
Sample Preparation:
-
To 1.0 mL of the biological sample (calibrator, QC, or unknown), add 50 µL of the 1.00 µg/mL quetiapine-d8 working internal standard solution.
-
Add 4 mL of phosphate buffer (pH 7.0) and vortex.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of phosphate buffer (pH 7.0).
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water.
-
Elute the analytes with a mixture of dichloromethane:isopropanol:ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried extract with 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS or MTBSTFA + 1% TBDMSCl) and 50 µL of acetonitrile. Heat at 70°C for 30 minutes.
-
3. GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters; optimization may be required for different instruments.
-
Gas Chromatograph: Agilent 6890N or similar.
-
Mass Spectrometer: Agilent 5975 MSD or similar.
-
Column: DB-5MS fused silica column (30 m × 0.25 mm i.d. × 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL, splitless mode.
-
Injector Temperature: 260°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 30°C/min to 300°C.
-
Final hold: Hold at 300°C for 13 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (for silylated derivatives):
-
Quetiapine: m/z 322 (quantifier), 251, 279.
-
Quetiapine-d8: m/z 330 (quantifier).
-
-
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated GC-MS method for quetiapine analysis.
Table 1: Calibration and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (R²) |
| Quetiapine | 10.0 - 1000.0 | ≥ 0.991 |
Data synthesized from a published method.
Table 2: Sensitivity and Validation Parameters
| Parameter | Value |
| Limit of Detection (LOD) | 3.0 ng/mL |
| Limit of Quantification (LOQ) | 10.0 ng/mL |
| Accuracy (% Bias) | < 8.09% |
| Precision (% RSD) | < 8.99% |
| Absolute Recovery | > 81% |
Data represents typical validation results for the described method.
Visualizations
Caption: Experimental workflow for GC-MS analysis of quetiapine.
References
Application Notes and Protocols for Quetiapine-d8 Hemifumarate Sample Preparation in Urine Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine is an atypical antipsychotic medication primarily used to manage schizophrenia, bipolar disorder, and major depressive disorder. Monitoring its levels and that of its metabolites in urine is crucial for assessing patient adherence and informing therapeutic drug monitoring. Due to extensive metabolism, where less than 1% of the parent drug is excreted unchanged, methods that can accurately quantify both the parent drug and its major metabolites are essential for effective compliance monitoring. Quetiapine-d8 hemifumarate serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of quetiapine by mass spectrometry, correcting for variability during sample preparation and analysis.
This document provides detailed protocols for the preparation of urine samples for the analysis of this compound and, by extension, quetiapine and its metabolites. The protocols cover Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and an optional enzymatic hydrolysis step to quantify both free and conjugated forms of the analytes.
Materials and Reagents
-
This compound reference standard
-
Blank human urine
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Formic acid
-
Ammonium hydroxide
-
Methyl tert-butyl ether (MTBE)
-
β-Glucuronidase from Helix pomatia or a recombinant source
-
Phosphate buffer (pH 6.8)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Experimental Protocols
Enzymatic Hydrolysis of Glucuronidated Metabolites (Optional)
A significant portion of quetiapine metabolites in urine are present as glucuronide conjugates. To quantify the total concentration of these metabolites, an enzymatic hydrolysis step is necessary to cleave the glucuronide moiety prior to extraction.
Protocol:
-
To 1 mL of urine sample in a centrifuge tube, add 250 µL of phosphate buffer (pH 6.8).
-
Add 50 µL of β-glucuronidase solution (e.g., from Helix pomatia, ≥2500 units).
-
Vortex the mixture for 30 seconds.
-
Incubate the sample at 37°C for 4 to 18 hours. Optimization of incubation time may be required depending on the enzyme source and activity.[1][2]
-
After incubation, allow the sample to cool to room temperature before proceeding with either the SPE or LLE protocol.
Solid-Phase Extraction (SPE) Protocol
SPE is a robust method for cleaning up and concentrating analytes from complex matrices like urine, often resulting in higher recovery and cleaner extracts compared to LLE.[3][4]
Protocol:
-
Sample Pre-treatment: To 1 mL of urine (hydrolyzed or neat), add the internal standard solution (this compound).
-
SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through the cartridge.[5]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of methanol to remove interfering substances.
-
Elution: Elute the analytes from the cartridge with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex for 30 seconds to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
References
- 1. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Quetiapine-d8 Hemifumarate in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Quetiapine-d8 Hemifumarate as an internal standard in the pharmacokinetic analysis of Quetiapine. The following sections detail the rationale for its use, sample preparation, bioanalytical methodology using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and method validation parameters.
Introduction
Quetiapine is an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and major depressive disorder. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Pharmacokinetic studies of Quetiapine often employ bioanalytical methods to quantify the drug and its metabolites in biological matrices such as plasma.
This compound is a deuterium-labeled stable isotope of Quetiapine. Due to its similar physicochemical properties to the unlabeled drug and its distinct mass, it serves as an ideal internal standard (IS) for quantitative analysis by LC-MS/MS.[1][2] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, leading to high accuracy and precision.[3]
Experimental Protocols
A validated, highly sensitive, and selective LC-MS/MS method is essential for the accurate quantification of Quetiapine in biological samples.[4] The following protocols describe a common workflow for the analysis of Quetiapine in human plasma using this compound as an internal standard.
Materials and Reagents
-
Quetiapine Fumarate reference standard
-
This compound (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic acid
-
Ammonium acetate
-
Human plasma (blank)
-
Extraction solvent (e.g., Butyl acetate-butanol (10:1, v/v) or tert-Butyl methyl ether)[2]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Quetiapine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Quetiapine stock solution with a 50:50 mixture of methanol and water to create calibration curve standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common technique used to isolate Quetiapine and the internal standard from plasma.
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (100 ng/mL) to each tube, except for the blank samples.
-
Vortex the samples for 30 seconds.
-
Add 50 µL of 0.1 M NaOH and vortex for another 30 seconds.
-
Add 1 mL of the extraction solvent (e.g., tert-Butyl methyl ether).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters for the analysis of Quetiapine and Quetiapine-d8. Optimization may be required based on the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic or gradient elution depending on the method |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5-20 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Quetiapine) | m/z 384.1 → 253.1 |
| MRM Transition (Quetiapine-d8) | m/z 392.2 → 257.1 |
| Collision Energy | Optimized for specific instrument (e.g., 23 eV for Quetiapine) |
Data Presentation: Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA). The following tables summarize typical validation parameters for the quantification of Quetiapine using Quetiapine-d8 as an internal standard.
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Quetiapine | 0.5 - 500 | > 0.99 | 0.5 |
Table 4: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| Low QC (e.g., 1.5 ng/mL) | < 15% | < 15% | ± 15% | ± 15% |
| Mid QC (e.g., 250 ng/mL) | < 15% | < 15% | ± 15% | ± 15% |
| High QC (e.g., 400 ng/mL) | < 15% | < 15% | ± 15% | ± 15% |
Data presented are representative and should be established for each specific assay.
Table 5: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Quetiapine | Low | > 85% | 85-115% |
| High | > 85% | 85-115% | |
| Quetiapine-d8 | Working Concentration | > 85% | 85-115% |
Recovery of the analyte and internal standard should be consistent and reproducible.
Visualizations
Experimental Workflow
Caption: Workflow for Quetiapine analysis in plasma.
Logical Relationship of Components
Caption: Role of Quetiapine-d8 in pharmacokinetic analysis.
References
- 1. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Validated HPLC-MS/MS method for determination of quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Quetiapine-d8 Hemifumarate in Forensic Toxicology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine is an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and major depressive disorder.[1][2][3] Its increasing prescription and potential for misuse have made it a compound of significant interest in forensic toxicology.[4] Accurate and reliable quantification of quetiapine and its metabolites in biological samples is crucial for interpreting toxicological findings. Quetiapine-d8 hemifumarate, a deuterated analog of quetiapine, serves as an ideal internal standard (IS) for quantitative analysis by mass spectrometry.[1] Its chemical and physical properties are nearly identical to the analyte, but its increased mass allows for clear differentiation in a mass spectrometer, ensuring high precision and accuracy in analytical methods. This document provides detailed application notes and protocols for the use of this compound in forensic toxicological analysis.
Metabolic Pathway of Quetiapine
Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major enzyme involved. Understanding its metabolic pathways is essential for comprehensive toxicological assessment, as metabolites can also be pharmacologically active or serve as important biomarkers of exposure.
The primary metabolic pathways include:
-
Sulfoxidation: Formation of the inactive metabolite, Quetiapine Sulfoxide.
-
N-dealkylation: Formation of the active metabolite, N-desalkylquetiapine (Norquetiapine).
-
Hydroxylation: Formation of the active metabolite, 7-hydroxyquetiapine.
Other minor metabolites, such as O-desalkylquetiapine and quetiapine carboxylic acid, have also been identified.
References
- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. CERILLIANT this compound Solution, 100 g/mL in Methanol (as | Fisher Scientific [fishersci.com]
- 3. Quetiapine-D8 100ug/mL methanol as free base, ampule 1mL, certified reference material, Cerilliant 1185247-12-4 [sigmaaldrich.com]
- 4. Post mortem tissue distribution of quetiapine in forensic autopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Quetiapine-d8 Hemifumarate Stock Solution
Application Note and Protocols for Researchers
This document provides a detailed standard operating procedure (SOP) for the preparation, storage, and handling of Quetiapine-d8 Hemifumarate stock solutions. It is intended for researchers, scientists, and drug development professionals who require accurate and reproducible experimental results. This compound is a deuterated form of quetiapine hemifumarate, often used as an internal standard in quantitative analysis.[1][2]
Quantitative Data Summary
For consistent and accurate preparation of this compound solutions, refer to the following data regarding its physical and chemical properties.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Synonym | ICI 204636 | [3] |
| Molecular Formula | C₂₁H₁₇D₈N₃O₂S • C₄H₄O₄ | [2] |
| Molecular Weight | 507.6 g/mol | [2] |
| Supplied As | A solid | |
| Purity | ≥95% | |
| Storage Temperature | -20°C | |
| Stability | ≥ 4 years |
Table 2: Solubility Data
| Solvent | Solubility | Source |
| DMSO | ~10 mg/mL, 50 mM | |
| Dimethyl Formamide (DMF) | ~10 mg/mL | |
| Methanol | Soluble | |
| Aqueous Buffers | Sparingly soluble | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
Experimental Protocols
Safety Precautions
This compound should be handled as a hazardous material. Before beginning any work, review the complete Safety Data Sheet (SDS) provided by the supplier.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Handling: Do not ingest, inhale, or allow contact with eyes, skin, or clothing. Wash hands thoroughly after handling.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, when handling the solid compound and organic solvents.
Protocol for Preparing a 10 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Calibrated analytical balance
-
Appropriately sized amber glass vial with a screw cap
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a clean, dry amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound solid into the vial.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve a final concentration of 10 mg/mL.
-
Inert Gas Purge: Purge the headspace of the vial with an inert gas, such as argon or nitrogen, to displace air and minimize oxidation.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, sonicate the vial for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution at -20°C for long-term stability.
Protocol for Preparing an Aqueous Working Solution
For experiments requiring an aqueous solution, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.
Materials:
-
10 mg/mL this compound stock solution in DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Dilution Calculation: Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration in the aqueous buffer.
-
Dilution: Add the calculated volume of the DMSO stock solution to the appropriate volume of the aqueous buffer.
-
Mixing: Gently mix the solution by inverting the tube or by gentle vortexing.
-
Storage and Use: It is not recommended to store the aqueous solution for more than one day. Prepare fresh aqueous solutions daily for optimal results.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Workflow for this compound stock solution preparation.
References
Application Notes and Protocols for the Use of Quetiapine-d8 Hemifumarate as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a summary of the concentrations and protocols for the use of Quetiapine-d8 Hemifumarate as an internal standard (IS) in the bioanalytical quantification of quetiapine. The following sections detail the reported concentrations in various studies and provide a general experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Data Presentation: Internal Standard Concentrations
The concentration of this compound used as an internal standard can vary depending on the specific bioanalytical method, the biological matrix being analyzed, and the expected concentration range of the analyte, quetiapine. The following table summarizes the concentrations reported in various studies.
| Biological Matrix | Analytical Method | Internal Standard (Quetiapine-d8) Concentration | Source |
| Human Plasma | LC-MS/MS | 30.0 ng/mL (in the final spiked sample) | [1] |
| Human Plasma | LC-MS/MS | Approximately 363.6 ng/mL (in the initial plasma sample before extraction) | [2] |
| Human Plasma | CE and nano-UPLC-MS/MS | 20 ng/mL (in the final reconstituted sample) | [3] |
Note: The concentration can be expressed at different stages of the sample preparation process (e.g., in the initial sample, in the final reconstituted extract). It is crucial to maintain a consistent concentration of the internal standard across all samples (calibrators, quality controls, and unknowns) within a single analytical run.
Experimental Protocols
The following is a generalized protocol for the use of this compound as an internal standard in the quantification of quetiapine in human plasma by LC-MS/MS. This protocol is a composite of methodologies described in the cited literature.
1. Materials and Reagents:
-
Quetiapine reference standard
-
This compound (Internal Standard)
-
Blank human plasma (with appropriate anticoagulant, e.g., EDTA)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium acetate
-
Reagent-grade water
-
Solid-phase extraction (SPE) cartridges or appropriate liquid-liquid extraction (LLE) solvents
2. Preparation of Stock and Working Solutions:
-
Quetiapine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of quetiapine reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
Quetiapine-d8 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL (concentration expressed as the free base). Commercially available certified solutions at concentrations such as 100 µg/mL can also be used.[4]
-
Quetiapine Working Standards: Prepare a series of working standard solutions by serially diluting the quetiapine stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare calibration curve standards.
-
Quetiapine-d8 Working Internal Standard (WIS) Solution:
-
For a final concentration of ~30 ng/mL: Dilute the Quetiapine-d8 stock solution with a suitable solvent to a concentration that, when added to the sample, results in the desired final concentration.
-
For a concentration of 4000 ng/mL: Dilute the Quetiapine-d8 stock solution with a methanol/water mixture (e.g., 70:30 v/v) to achieve a final concentration of 4000.0 ng/mL.
-
3. Sample Preparation (Protein Precipitation followed by LLE or SPE):
-
Plasma Sample Spiking:
-
To 0.5 mL of blank plasma, add a specified volume of the quetiapine working standard solutions to prepare the calibration standards. For unknown samples, use 0.5 mL of the subject's plasma.
-
Add a precise volume of the Quetiapine-d8 WIS solution to each tube (e.g., 50 µL of a 4000 ng/mL solution).
-
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, to each plasma sample. Vortex mix thoroughly.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Extraction (if necessary):
-
LLE: Transfer the supernatant to a clean tube and perform liquid-liquid extraction with a suitable organic solvent.
-
SPE: Load the supernatant onto a pre-conditioned SPE cartridge, wash the cartridge to remove interferences, and then elute the analyte and internal standard.
-
-
Evaporation and Reconstitution: Evaporate the solvent from the extracted samples to dryness under a stream of nitrogen. Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL). In some methods, the internal standard is added at this reconstitution step.
4. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject an aliquot of the reconstituted sample onto an appropriate HPLC or UPLC column (e.g., a C18 column). Use a suitable mobile phase gradient to achieve chromatographic separation of quetiapine and Quetiapine-d8.
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific multiple reaction monitoring (MRM) transitions for quetiapine and Quetiapine-d8.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of quetiapine to Quetiapine-d8 against the nominal concentration of the calibration standards.
-
Determine the concentration of quetiapine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
The following diagrams illustrate the general workflow for a bioanalytical method using an internal standard and a typical signaling pathway context for a drug like quetiapine.
Caption: Bioanalytical workflow using an internal standard.
Caption: Simplified signaling pathways of Quetiapine.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression with Quetiapine-d8 Hemifumarate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding ion suppression encountered during the analysis of Quetiapine using Quetiapine-d8 Hemifumarate as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of Quetiapine with its deuterated internal standard?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte in a mass spectrometer's ion source.[1] This occurs when co-eluting components from the sample matrix, such as salts, proteins, and phospholipids, compete with the analyte (Quetiapine) and its internal standard (this compound) for ionization.[2][3][4] This competition leads to a decreased signal intensity for both the analyte and the internal standard, which can result in inaccurate and imprecise quantification if the degree of suppression is not consistent for both.[5]
Q2: What are the primary causes of ion suppression in LC-MS/MS bioanalysis of Quetiapine?
A2: The most common sources of ion suppression in the analysis of Quetiapine from biological samples include:
-
Endogenous Matrix Components: Biological samples contain numerous substances like salts, proteins, and particularly phospholipids that can co-elute with Quetiapine and interfere with its ionization.
-
Sample Preparation: Inadequate sample cleanup is a major contributor to ion suppression. Techniques like protein precipitation (PPT), while simple, may not effectively remove all interfering substances, especially phospholipids.
-
Mobile Phase Additives: Certain mobile phase additives, such as trifluoroacetic acid (TFA), are known to cause significant ion suppression in electrospray ionization (ESI).
-
Co-eluting Substances: Other drugs, their metabolites, or any other compounds that have similar chromatographic behavior to Quetiapine can co-elute and compete for ionization.
Q3: How can I experimentally confirm that ion suppression is occurring in my analysis?
A3: A widely used method to identify and locate ion suppression is the post-column infusion experiment . This technique involves continuously infusing a solution of the analyte (Quetiapine) into the mass spectrometer after the analytical column. Simultaneously, a blank, extracted sample matrix is injected onto the LC system. A drop in the constant baseline signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and mitigating ion suppression issues encountered with this compound.
Problem: Poor Sensitivity, Inaccurate Results, or High Variability in Quetiapine Quantification
Symptoms:
-
Low signal-to-noise ratio for Quetiapine and/or Quetiapine-d8.
-
Poor reproducibility of quality control (QC) samples.
-
Inaccurate quantification, especially at lower concentration levels.
Systematic Troubleshooting Steps:
Step 1: Evaluate and Optimize Sample Preparation
Inadequate sample cleanup is a primary source of ion-suppressing matrix components.
-
Protein Precipitation (PPT): While fast, PPT is often insufficient for removing phospholipids, which are major contributors to ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner sample extract compared to PPT.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing a broad range of matrix interferences.
Step 2: Optimize Chromatographic Conditions
Effective chromatographic separation is crucial to resolve Quetiapine and its internal standard from interfering matrix components.
-
Mobile Phase Composition: Avoid using strong ion-pairing agents like TFA. Volatile buffers such as ammonium formate or ammonium acetate are generally preferred for LC-MS applications.
-
Gradient Elution: Adjust the gradient profile to maximize the separation between the analytes and the regions where ion suppression is observed (often at the beginning and end of the chromatogram).
Step 3: Adjust Mass Spectrometer Parameters
-
Optimize Ion Source Parameters: Fine-tuning parameters like gas flow, desolvation temperature, and capillary voltage can help minimize the impact of matrix effects.
-
Consider a Different Ionization Technique: While ESI is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression in some cases.
Experimental Protocols
Protocol: Post-Column Infusion for Ion Suppression Assessment
Objective: To identify the retention time regions where ion suppression or enhancement occurs due to co-eluting matrix components.
Methodology:
-
Prepare Analyte Solution: Prepare a solution of Quetiapine in a suitable solvent at a concentration that provides a stable and moderate signal on the mass spectrometer.
-
System Setup: Connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source using a 'T' union.
-
Infusion: Continuously infuse the Quetiapine solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Injection: Once a stable baseline signal for the infused Quetiapine is achieved, inject a blank, extracted biological matrix sample onto the LC system.
-
Data Analysis: Monitor the signal of the infused Quetiapine. A decrease in the signal from the baseline indicates ion suppression, while an increase indicates ion enhancement. The retention time of these signal changes corresponds to the elution of interfering components.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Ion Suppression
| Sample Preparation Method | Typical Analyte Recovery | Relative Ion Suppression | Key Advantage |
| Protein Precipitation (PPT) | High (>90%) | High | Simple and Fast |
| Liquid-Liquid Extraction (LLE) | Good (80-95%) | Moderate | Good for removing salts and polar interferences |
| Solid-Phase Extraction (SPE) | High (>90%) | Low to Very Low | Provides the cleanest extracts |
Note: The values presented are typical and can vary based on the specific matrix and detailed protocol.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting ion suppression.
Caption: Diagram of a post-column infusion experimental setup.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
Technical Support Center: Optimizing Quetiapine-d8 Hemifumarate Signal in Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometric analysis of Quetiapine-d8 hemifumarate.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues that may arise during your experiments.
Question: I am observing a weak or inconsistent signal for this compound. What are the potential causes and how can I troubleshoot this?
Answer:
A weak or inconsistent signal for your internal standard, Quetiapine-d8, can compromise the accuracy and reliability of your quantitative analysis. This issue can stem from several factors throughout the analytical workflow, from sample preparation to mass spectrometer settings. A systematic approach is crucial for identifying and resolving the root cause.
Troubleshooting Workflow for Low Quetiapine-d8 Signal
Caption: A logical workflow for troubleshooting a weak Quetiapine-d8 signal.
1. Verify Internal Standard Solution Integrity:
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Concentration and Dilution Errors: Double-check all calculations and dilutions for your Quetiapine-d8 stock and working solutions. An error in preparation is a common source of a weak signal.[1]
-
Solution Stability: Ensure that your stock and working solutions have not degraded. If in doubt, prepare fresh solutions.
2. Evaluate Sample Preparation:
Inadequate sample cleanup is a primary cause of ion suppression, which directly impacts signal intensity.[2]
-
Protein Precipitation (PPT): While fast, PPT may not sufficiently remove phospholipids and other matrix components known to cause ion suppression.[2][3] If you are using PPT, consider a more robust method.
-
Liquid-Liquid Extraction (LLE): LLE generally offers better cleanup than PPT.[2]
-
Solid-Phase Extraction (SPE): SPE is often the most effective method for minimizing matrix effects and achieving a strong signal.
3. Optimize Chromatographic Conditions:
Proper chromatographic separation is key to resolving Quetiapine-d8 from interfering matrix components.
-
Mobile Phase Composition: Avoid mobile phase additives known to cause ion suppression, such as trifluoroacetic acid (TFA). Formic acid, ammonium formate, or ammonium acetate are generally preferred for LC-MS applications.
-
Gradient Elution: Optimize your gradient to ensure that matrix components elute at different retention times from your analyte and internal standard.
4. Optimize Mass Spectrometer Parameters:
The settings of your electrospray ionization (ESI) source significantly influence signal intensity.
-
Ionization Mode: Quetiapine and its deuterated analog are typically analyzed in positive ion mode.
-
Source Parameters: Systematically optimize key ESI source parameters by infusing a standard solution of Quetiapine-d8 directly into the mass spectrometer.
| Parameter | Typical Starting Value | Optimization Range |
| Capillary Voltage | 3.5 kV | 2.0 - 5.0 kV |
| Nebulizer Gas | 40 psi | 20 - 60 psi |
| Drying Gas Flow | 10 L/min | 5 - 15 L/min |
| Drying Gas Temp. | 350°C | 250 - 400°C |
These values are general starting points and should be optimized for your specific instrument and conditions.
-
MRM Transitions: Verify that you are using the correct and most intense precursor and product ions for Quetiapine-d8. The precursor ion will be shifted by +8 m/z compared to Quetiapine.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Quetiapine | 384.2 | 253.1 |
| Quetiapine-d8 | 496.15 | 406.1 |
Note: The most abundant product ion for Quetiapine is often m/z 253.1. The corresponding product ion for Quetiapine-d8 should be confirmed by infusion.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the Quetiapine-d8 signal?
A1: Ion suppression is a phenomenon in the mass spectrometer's ion source where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (in this case, Quetiapine-d8). This reduces the number of ions that reach the detector, leading to a decreased signal, poor sensitivity, and inaccurate quantification. The primary culprits are often endogenous materials from biological samples like salts, proteins, and phospholipids.
Q2: My Quetiapine signal is strong, but my Quetiapine-d8 signal is weak. What is the likely cause?
A2: This specific issue points towards a problem with the internal standard itself or a concentration-dependent matrix effect.
-
Internal Standard Solution: Verify the concentration and stability of your Quetiapine-d8 stock and working solutions. An error in dilution or degradation of the standard will result in a weak signal.
-
Contamination: A contaminant that co-elutes specifically with Quetiapine-d8 could be suppressing its signal. While less likely if the retention times of the analyte and internal standard are very close, it is still a possibility.
Q3: Can optimizing the ESI source parameters completely eliminate ion suppression?
A3: While optimizing ESI source parameters can help mitigate the effects of ion suppression by enhancing the signal of your analyte, it is unlikely to completely eliminate it, especially in complex matrices with high concentrations of co-eluting components. A combination of effective sample preparation and optimized source conditions is the best approach.
Q4: Which sample preparation technique is recommended for minimizing ion suppression for Quetiapine-d8 in plasma?
A4: For complex biological matrices like plasma, Solid-Phase Extraction (SPE) is often the most effective technique for removing interfering matrix components and minimizing ion suppression, leading to a cleaner extract and a more robust signal.
Sample Preparation Technique Comparison
Caption: Comparison of sample preparation techniques for matrix cleanup.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Quetiapine-d8 from Human Plasma
This protocol provides a general procedure for extracting Quetiapine-d8 from plasma using SPE, which is effective at minimizing ion suppression.
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading:
-
To 200 µL of plasma, add the working solution of Quetiapine-d8.
-
Dilute the sample with 200 µL of 100 mM ammonium acetate buffer (pH 6.0).
-
Load the entire mixture onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 100 mM ammonium acetate buffer (pH 6.0).
-
Wash the cartridge with 1 mL of a methanol/water mixture (e.g., 20:80 v/v).
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Protocol 2: LC-MS/MS Starting Conditions
This protocol outlines typical starting conditions for the LC-MS/MS analysis of Quetiapine and Quetiapine-d8. These parameters should be optimized for your specific system.
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water with 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
References
Technical Support Center: Quetiapine-d8 Hemifumarate Matrix Effects in Blood Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address matrix effects encountered during the analysis of Quetiapine-d8 Hemifumarate in blood samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., blood plasma).[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analysis.[1][2] In the analysis of blood samples, endogenous components like phospholipids, salts, and proteins are common sources of matrix effects.[3]
Q2: How does a deuterated internal standard like this compound help in mitigating matrix effects?
A2: Deuterated internal standards are chemically almost identical to the analyte of interest (Quetiapine).[1] This similarity ensures they have nearly the same physicochemical properties, causing them to co-elute during chromatography and experience the same degree of ion suppression or enhancement as the analyte. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by matrix effects can be compensated for, leading to more accurate and reproducible results.
Q3: Can Quetiapine-d8 still be affected by matrix effects differently than Quetiapine?
A3: While deuterated internal standards are highly effective, in some cases, they may not experience identical matrix effects as the unlabeled analyte. This can occur if there is slight chromatographic separation between the analyte and the deuterated standard, exposing them to different matrix components as they elute. This phenomenon, known as differential matrix effects, can lead to inaccuracies. Additionally, issues like isotopic contribution (crosstalk) from the analyte to the internal standard's signal can also be a concern, especially with low mass differences.
Q4: What are the most common sample preparation techniques to reduce matrix effects for Quetiapine analysis in blood?
A4: The choice of sample preparation is crucial for minimizing matrix effects. The most common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids, which are significant contributors to ion suppression.
-
Liquid-Liquid Extraction (LLE): Generally more effective than PPT at removing interfering substances.
-
Solid-Phase Extraction (SPE): Often considered the most effective technique for removing a wide range of matrix components and minimizing ion suppression.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in blood samples.
Issue 1: Poor Sensitivity and High Baseline Noise
-
Possible Cause: Significant ion suppression due to insufficient sample cleanup. Endogenous materials from biological samples are a primary cause of this issue.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: If using protein precipitation, consider switching to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering phospholipids and other matrix components.
-
Optimize Chromatography: Adjust the gradient elution to ensure better separation of Quetiapine and its internal standard from matrix components.
-
Check Mobile Phase: Avoid using trifluoroacetic acid (TFA), which is known to cause significant ion suppression. Opt for additives like formic acid, ammonium formate, or ammonium acetate.
-
Optimize MS Source Parameters: Fine-tune parameters like capillary voltage, nebulizer gas pressure, and drying gas temperature to enhance the analyte signal.
-
Issue 2: Poor Reproducibility and Accuracy
-
Possible Cause: Variable matrix effects between different samples. If the matrix composition differs from one sample to another, the degree of ion suppression will also vary, leading to inconsistent results.
-
Troubleshooting Steps:
-
Use Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples. This helps to normalize the matrix effects across all samples.
-
Ensure Co-elution of Analyte and Internal Standard: A slight separation between Quetiapine and Quetiapine-d8 can lead to differential matrix effects. Adjusting the chromatographic method to ensure complete co-elution is critical.
-
Assess Isotopic Crosstalk: Verify that the signal from naturally occurring heavy isotopes of Quetiapine is not interfering with the Quetiapine-d8 signal. This can be checked by injecting a high concentration of the unlabeled analyte and monitoring the internal standard's mass transition.
-
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general procedure for extracting Quetiapine and Quetiapine-d8 from human plasma.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 100 mM ammonium acetate buffer (pH 6.0).
-
Sample Loading: Dilute 200 µL of plasma with 200 µL of 100 mM ammonium acetate buffer (pH 6.0) and load the mixture onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 100 mM ammonium acetate buffer (pH 6.0).
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: LC-MS/MS Analysis
The following are typical starting conditions for the LC-MS/MS analysis of Quetiapine. Optimization is recommended for specific instruments and applications.
| Parameter | Value |
| LC Column | C18 column (e.g., 50 x 4.6 mm, 3 µm) |
| Mobile Phase | A: 5mM Ammonium Formate buffer; B: Acetonitrile |
| Gradient | Isocratic or gradient elution can be optimized. A common starting point is 70:30 (B:A). |
| Flow Rate | 0.4 - 0.7 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Quetiapine: 384.2 > 253.1; Quetiapine-d8: (adjust for mass shift) |
| Capillary Voltage | 3.5 kV |
| Nebulizer Gas | 40 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp. | 350°C |
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for Quetiapine analysis in human plasma.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Quetiapine | 5.038 - 1004.176 | 5.038 |
Table 2: Accuracy and Precision
| QC Level | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (%CV) |
| LLOQ QC | 100.3 - 108.7 | 103.4 | 5.2 - 8.1 |
| Low QC | 98.1 - 102.7 | 99.0 - 102.1 | Not Specified |
| Medium QC | 98.1 - 102.7 | 99.0 - 102.1 | Not Specified |
| High QC | 98.1 - 102.7 | 99.0 - 102.1 | Not Specified |
Table 3: Recovery
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) |
| Quetiapine | 3 | 94.1 ± 2.4 |
| Quetiapine | 500 | 92.5 ± 2.5 |
| Quetiapine | 1300 | 92.5 ± 2.9 |
Visualizations
Caption: Experimental workflow for the analysis of Quetiapine-d8 in blood samples.
Caption: Troubleshooting guide for matrix effects in Quetiapine-d8 analysis.
References
Improving peak shape of Quetiapine-d8 Hemifumarate in HPLC
Welcome to the technical support center for chromatographic analysis of Quetiapine-d8 Hemifumarate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during HPLC analysis, with a focus on improving peak shape.
Frequently Asked Questions (FAQs)
Q1: Why is my Quetiapine-d8 peak tailing?
Peak tailing is the most common peak shape issue for basic compounds like Quetiapine and is often caused by secondary interactions with the stationary phase.[1][2]
-
Cause 1: Silanol Interactions: Quetiapine is a basic compound with a pKa around 7.06.[3][4][5] At pH values above 3-4, residual silanol groups (-Si-OH) on the surface of silica-based C18 or C8 columns become ionized (-Si-O⁻). The positively charged Quetiapine molecule can then interact with these negatively charged sites via a secondary, ion-exchange mechanism, in addition to the primary reversed-phase retention. This mixed-mode retention leads to peak tailing.
-
Cause 2: Inadequate Mobile Phase Buffering: If the mobile phase pH is not properly controlled or the buffer concentration is too low (e.g., <10 mM), the ionization state of both the analyte and the silanol groups can vary, leading to inconsistent interactions and poor peak shape.
-
Cause 3: Column Contamination or Degradation: Accumulation of sample matrix components on the column inlet frit or degradation of the stationary phase can create active sites that cause tailing. This is often accompanied by an increase in backpressure.
Q2: How can I fix peak tailing for Quetiapine-d8?
Improving the peak shape for Quetiapine-d8 involves minimizing the undesirable secondary silanol interactions.
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to between 2 and 4 is highly effective. At this low pH, the residual silanol groups are fully protonated (neutral), which prevents their ionic interaction with the protonated basic analyte.
-
Solution 2: Use an Appropriate Buffer: Employ a buffer to maintain a stable pH. Buffers like phosphate or acetate are commonly used. A concentration of 10-25 mM is typically sufficient to provide good peak shape and stable retention.
-
Solution 3: Add a Mobile Phase Modifier: For basic compounds, adding a volatile basic modifier like triethylamine (TEA) at a low concentration (e.g., 0.1%) can help. TEA acts as a silanol-masking agent, competing with the analyte for active sites on the stationary phase, thereby improving peak symmetry.
-
Solution 4: Choose a Modern, High-Purity Column: Use a column packed with high-purity, "Type-B" silica that has a lower concentration of acidic silanol groups. Many modern columns are also end-capped, a process that chemically derivatizes most of the remaining silanols to make them less active.
Q3: My Quetiapine-d8 peak is fronting. What are the common causes?
Peak fronting is less common than tailing for basic compounds but can occur under specific conditions.
-
Cause 1: Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a fronting peak shape.
-
Cause 2: Inappropriate Injection Solvent: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in peak distortion and fronting.
-
Cause 3: Low Column Temperature: Insufficient temperature can sometimes lead to poor mass transfer kinetics and result in fronting.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak shape problems.
Guide 1: Systematic Troubleshooting of Poor Peak Shape
Use the following workflow to identify and solve the root cause of your peak shape issue.
Caption: A workflow for troubleshooting poor peak shape in HPLC.
Experimental Protocols & Data
Protocol 1: Baseline HPLC Method for Quetiapine-d8
This protocol provides a starting point for method development, adapted from validated methods for Quetiapine.
| Parameter | Recommended Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 10 mM Acetate Buffer, pH 5.0 (or 0.1% Formic Acid in Water, pH ~2.7) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | Isocratic or Gradient (e.g., 50:50 A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection (UV) | 225 nm or 252 nm |
| Injection Solvent | Mobile Phase or a weaker solvent (e.g., 70:30 Water:ACN) |
Data Table 1: Effect of Mobile Phase pH on Peak Shape
The pH of the mobile phase has a significant impact on the retention and peak shape of ionizable compounds like Quetiapine. Operating at a pH at least 2 units away from the analyte's pKa is recommended to ensure a single ionic form and prevent peak distortion. Quetiapine has pKa values of approximately 2.78 and 7.46.
| Mobile Phase pH | Expected Quetiapine State | Interaction with Silica | Expected Peak Shape |
| 2.5 - 3.5 | Fully Protonated (Cationic) | Silanols are neutral; minimal ionic interaction | Symmetrical, Good |
| 4.0 - 6.0 | Protonated (Cationic) | Silanols partially ionized; secondary interactions occur | Tailing |
| > 8.0 | Partially Neutral | Silanols fully ionized; strong secondary interactions | Severe Tailing |
Protocol 2: Column Cleaning and Regeneration
If you suspect column contamination is causing peak tailing or high backpressure, a systematic flushing procedure can help. Important: Always disconnect the column from the detector before reversing the flow direction.
-
Disconnect: Disconnect the column from the detector.
-
Reverse Flow: Connect the column outlet to the pump.
-
Flush with Mobile Phase (No Buffer): Flush with 20 column volumes of your mobile phase composition but without the buffer salts (e.g., Water/ACN).
-
Flush with 100% Isopropanol: Flush with 20 column volumes of Isopropanol to remove strongly retained non-polar contaminants.
-
Re-equilibrate: Reconnect the column in the correct flow direction and equilibrate with the initial mobile phase conditions for at least 30 column volumes.
Visualization: Analyte-Stationary Phase Interaction
The following diagram illustrates the relationship between mobile phase pH and the interaction mechanism causing peak tailing.
Caption: Effect of mobile phase pH on Quetiapine interaction and peak shape.
References
Quetiapine-d8 Hemifumarate: A Technical Guide to Solution Stability and Storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and proper storage of Quetiapine-d8 Hemifumarate in solution. Ensuring the integrity of this compound is critical for accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For creating a stock solution, organic solvents such as methanol or Dimethyl Sulfoxide (DMSO) are recommended.[1] this compound is commercially available as a certified reference material, typically in methanol at a concentration of 100 µg/mL.[2][3] For maximum solubility in aqueous buffers, it is advised to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[1]
Q2: What are the recommended storage conditions for a this compound stock solution?
A2: Stock solutions of this compound, particularly when prepared in methanol, should be stored at -20°C.[2] Commercially prepared certified reference solutions are typically stored between -10°C and -20°C. For long-term stability, some providers recommend freezing the solution.
Q3: How stable is this compound in aqueous solutions?
A3: Quetiapine Hemifumarate has limited solubility in aqueous buffers. It is not recommended to store aqueous solutions for more than one day. Forced degradation studies on the non-deuterated form, Quetiapine Fumarate, show that it is susceptible to degradation under hydrolytic (both acidic and basic) and oxidative conditions. It is highly probable that the deuterated form will exhibit similar instability in aqueous solutions.
Q4: What are the known degradation products of Quetiapine?
A4: Studies on Quetiapine Fumarate have identified several degradation products under various stress conditions. The primary degradation pathways are oxidation and hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the compound. | - Prepare fresh solutions daily, especially aqueous dilutions. - Ensure the proper storage of stock solutions at -20°C and protect them from light. - Verify the pH of your solution, as Quetiapine is susceptible to acid and base hydrolysis. |
| Loss of potency or inconsistent results | Instability of the compound in the experimental matrix or improper storage. | - Confirm the stability of this compound in your specific experimental buffer and conditions. - Minimize the time the compound spends in aqueous solutions before analysis. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Precipitation in aqueous solution | Poor solubility. | - Prepare the initial stock solution in an organic solvent like DMSO before diluting with an aqueous buffer. - Ensure the final concentration in the aqueous buffer does not exceed its solubility limit. |
Stability and Storage Summary
While specific stability data for this compound is not extensively available, the data for Quetiapine Fumarate provides a strong indication of its stability profile. The deuterium labeling is not expected to significantly alter the chemical stability of the molecule.
Storage Conditions for Stock Solutions
| Solvent | Temperature | Duration |
| Methanol | -10°C to -20°C | Long-term |
| DMSO | -20°C | Long-term |
| Aqueous Buffers | Room Temperature or Refrigerated | Not recommended for more than 24 hours |
Forced Degradation Profile of Quetiapine Fumarate
The following table summarizes the conditions under which Quetiapine Fumarate has been shown to degrade. This information is critical for designing experiments and interpreting stability data.
| Stress Condition | Reagents and Conditions | Observation |
| Acidic Hydrolysis | 1N HCl, refluxed at 80°C for 1 hour | Significant degradation observed. |
| Alkaline Hydrolysis | 2N NaOH, stressed for 2 hours | Significant degradation observed. |
| Oxidative Degradation | 30% H₂O₂, heated at 60°C for 1 hour | Significant degradation observed. |
| Thermal Degradation | Solid sample exposed to 120°C for 12 hours | Degradation observed. |
| Photolytic Degradation | Solution in methanol irradiated with UVC radiation (254 nm) | Degradation observed. |
Experimental Protocols
Protocol for Preparation of a Stock Solution
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Accurately weigh the desired amount of this compound solid.
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Dissolve the solid in a suitable organic solvent, such as methanol or DMSO, to achieve the target concentration (e.g., 1 mg/mL).
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If using an aqueous buffer for the final experiment, this stock solution can be further diluted. It is recommended to first dissolve the compound in DMSO before diluting with the aqueous buffer.
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Store the stock solution in a tightly sealed container at -20°C, protected from light.
Protocol for Forced Degradation Study (Based on Quetiapine Fumarate)
This protocol is adapted from established methods for the non-deuterated compound to assess stability under stress conditions.
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Acidic Hydrolysis : Mix an aliquot of the stock solution with an equal volume of 1N hydrochloric acid (HCl). Reflux the mixture at 80°C for 1 hour. Cool the solution and neutralize it with 1N sodium hydroxide (NaOH) before analysis.
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Alkaline Hydrolysis : Mix an aliquot of the stock solution with an equal volume of 2N NaOH and allow it to stand for 2 hours. Neutralize the solution with 2N HCl before analysis.
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Oxidative Degradation : Treat the stock solution with 30% hydrogen peroxide (H₂O₂) and heat at 60°C for 1 hour before analysis.
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Sample Analysis : Analyze the stressed samples using a suitable stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues with this compound solutions.
Caption: Major degradation pathways of the Quetiapine molecule under stress conditions.
References
Preventing degradation of Quetiapine-d8 Hemifumarate during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Quetiapine-d8 Hemifumarate during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in analysis?
This compound is a deuterated form of Quetiapine Hemifumarate, an atypical antipsychotic drug. In analytical chemistry, it is primarily used as an internal standard for the quantification of quetiapine in biological samples and pharmaceutical formulations by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1]
Q2: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored at -20°C.[1][2] When stored under these conditions, it is stable for at least four years.[1] For solutions prepared in methanol, storage at -20°C is also recommended.[3]
Q3: What are the main factors that can cause the degradation of Quetiapine during analysis?
Quetiapine is susceptible to degradation under several conditions, including:
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Oxidation: Exposure to oxidizing agents like hydrogen peroxide can lead to significant degradation.
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Hydrolysis: The compound can degrade in both acidic and alkaline environments.
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Photodegradation: Exposure to light, particularly UV radiation, can cause degradation over time.
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Thermal Stress: High temperatures can also contribute to the degradation of the molecule.
Q4: Why is it important to use a stability-indicating analytical method?
A stability-indicating method is crucial as it can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or matrix components. This ensures that the measured concentration of this compound is accurate and reflects its true value in the sample.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, leading to its degradation or inaccurate quantification.
| Issue | Potential Cause | Recommended Solution |
| Low analyte response or peak area. | Degradation of the analyte due to improper sample handling or storage. | Store stock solutions and samples at -20°C and protect from light. Prepare fresh working solutions for each analytical run. |
| Incompatibility with the mobile phase pH. | Quetiapine is more stable in neutral or slightly acidic conditions. For reverse-phase HPLC, using a mobile phase with a pH around 3-7 is recommended. Using modifiers like phosphoric acid can improve separation and reproducibility. | |
| Appearance of unknown peaks in the chromatogram. | Degradation of this compound into various byproducts. | Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify the retention times of potential degradation products. This will help in confirming if the unknown peaks are related to the analyte's degradation. |
| Contamination from glassware or solvents. | Use high-purity solvents and thoroughly clean all glassware. | |
| Poor peak shape (e.g., tailing, fronting). | Interaction of the analyte with active sites on the HPLC column. | Use a high-quality, end-capped C18 column. The mobile phase can be modified with additives like triethylamine (TEA) to reduce peak tailing. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Inconsistent results between runs. | Instability of the sample solution at room temperature. | Maintain samples in an autosampler cooled to 4-8°C during the analytical run. Studies have shown that Quetiapine sample solutions can be stable for up to 24 hours at ambient temperature, but cooling is a good practice to minimize any potential degradation. |
| Fluctuation in instrument conditions. | Ensure the HPLC/LC-MS system is properly equilibrated and that parameters like flow rate and column temperature are stable throughout the analysis. |
Experimental Protocols
Forced Degradation Study Protocol
To identify potential degradation products and ensure the specificity of the analytical method, forced degradation studies are essential.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol at a concentration of 1 mg/mL.
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Acid Hydrolysis: Treat the drug substance with 0.1 N to 0.5 N HCl and heat. For example, reflux with 1N HCl at 80°C for 1 hour.
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Base Hydrolysis: Expose the drug to a basic solution such as 0.1 N to 0.5 N NaOH and heat. For instance, stress with 2N NaOH for 2 hours.
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Oxidative Degradation: Treat the drug with an oxidizing agent like 3% to 30% hydrogen peroxide. An example condition is treatment with 1% H₂O₂ for 20 minutes at room temperature.
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Thermal Degradation: Expose the solid drug substance to high temperatures, for example, 120°C for 12 hours.
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Photolytic Degradation: Expose a solution of the drug to UV radiation (e.g., 254 nm). A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.
Recommended HPLC Analytical Method
This method is a general guideline and may require optimization for specific instrumentation and applications.
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3) in a 50:50 (v/v) ratio |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 292 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
Data Presentation
Summary of Quetiapine Degradation Under Stress Conditions
The following table summarizes the typical degradation behavior of Quetiapine under various stress conditions, which is expected to be similar for its deuterated analog.
| Stress Condition | Reagents/Parameters | Extent of Degradation | Major Degradation Products |
| Acidic Hydrolysis | 0.1N HCl, 24 hours | 84.9% | Two primary degradation products |
| Basic Hydrolysis | 0.1N NaOH, 24 hours | 33.1% | Degradation observed |
| Oxidative Degradation | 3% H₂O₂, 24 hours | 11.5% | Three primary degradation products, including sulfoxide and hydroxy derivatives |
| Photochemical Degradation | Sunlight, 5 days | Degradation observed | Two major degradation products |
Visualizations
Troubleshooting Workflow for Quetiapine-d8 Degradation
Caption: A flowchart for troubleshooting degradation issues during Quetiapine-d8 analysis.
Potential Degradation Pathways of Quetiapine
Caption: Simplified diagram of major Quetiapine degradation pathways under stress conditions.
References
Addressing poor recovery of Quetiapine-d8 Hemifumarate in extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the recovery of Quetiapine-d8 Hemifumarate during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor recovery of this compound?
Poor recovery of this compound can stem from several factors, including:
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Suboptimal pH: Quetiapine is a basic compound. The pH of the sample matrix is critical for ensuring it is in its uncharged form, which is necessary for efficient extraction into an organic solvent.[1][2]
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Inappropriate Extraction Method: The choice between Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) depends on the desired sample cleanliness and downstream analysis sensitivity. An unsuitable method can lead to low recovery and significant matrix effects.[1]
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Incorrect Solvent Selection (LLE): The organic solvent used in LLE must be able to effectively partition the analyte from the aqueous sample matrix. The polarity and miscibility of the solvent are key considerations.
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Compound Instability: Quetiapine can be susceptible to degradation under certain conditions, such as oxidative and hydrolytic stress.[3][4] Exposure to harsh pH conditions or prolonged processing times can lead to loss of the analyte.
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Incomplete Elution (SPE): In SPE, the elution solvent may not be strong enough to completely recover the analyte from the sorbent. The choice of elution solvent and its pH are crucial for efficient elution.
Q2: How does the hemifumarate salt form of Quetiapine-d8 affect extraction?
Quetiapine is poorly water-soluble and is therefore often formulated as a fumarate salt to improve its solubility. During extraction, it is crucial to convert the salt form back to the free base to ensure efficient partitioning into an organic solvent. This is typically achieved by adjusting the pH of the sample to an alkaline value.
Q3: Which extraction method is recommended for this compound?
The optimal extraction method depends on the specific requirements of your analysis:
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Protein Precipitation (PPT): This is a fast and simple method suitable for high-throughput screening. However, it is the least clean method and may result in significant matrix effects.
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Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT and can significantly improve sensitivity and recovery. It is a good balance between cleanliness and complexity.
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Solid-Phase Extraction (SPE): SPE is the most selective method, yielding the cleanest extract and minimizing matrix effects. It is recommended for applications requiring the highest sensitivity and accuracy.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect pH | Adjust the pH of the aqueous sample to be alkaline (e.g., pH 9-10) before extraction. | Quetiapine is a basic drug. At alkaline pH, it exists in its non-ionized form, which is more soluble in organic solvents. |
| Inappropriate Solvent | Use a water-immiscible organic solvent like tert-butyl methyl ether or a mixture of ethyl acetate and hexane. | The choice of solvent is critical for efficient partitioning. The ideal solvent will have a high affinity for Quetiapine while being immiscible with the aqueous sample. |
| Insufficient Mixing | Vortex the sample vigorously for at least 1-3 minutes to ensure thorough mixing of the aqueous and organic phases. | Adequate mixing is essential to maximize the surface area for mass transfer of the analyte from the aqueous to the organic phase. |
| Emulsion Formation | Centrifuge the sample at a higher speed or for a longer duration. Consider adding a small amount of salt to the aqueous phase to break the emulsion. | Emulsions can trap the analyte and prevent efficient phase separation, leading to lower recovery. |
| Analyte Degradation | Minimize the time the sample is exposed to harsh pH conditions. Perform the extraction on ice to reduce the risk of degradation. | Quetiapine can degrade under acidic or basic conditions, especially at elevated temperatures. |
Low Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step | Explanation |
| Improper Cartridge Conditioning | Ensure the SPE cartridge is properly conditioned with methanol followed by water or an appropriate buffer. | Conditioning activates the sorbent and ensures reproducible retention of the analyte. |
| Sample Overload | Ensure the amount of sample loaded does not exceed the capacity of the SPE cartridge. | Overloading the cartridge can lead to breakthrough of the analyte during the loading step, resulting in poor recovery. |
| Incomplete Elution | Use a stronger elution solvent or modify the pH of the elution solvent. For quetiapine, an elution solvent containing ammonium hydroxide may be effective. | The elution solvent must be able to disrupt the interaction between the analyte and the sorbent to achieve complete recovery. |
| Analyte Breakthrough During Washing | Use a weaker wash solvent or reduce the volume of the wash solvent. | The wash step is intended to remove interferences without eluting the analyte of interest. If the wash solvent is too strong, it can lead to loss of the analyte. |
| Drying Issues | Ensure the cartridge is completely dry before elution, especially when using non-polar elution solvents. | Residual water on the cartridge can interfere with the elution of the analyte, particularly with non-polar solvents. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
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To 500 µL of plasma, add an appropriate volume of this compound internal standard.
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Add 70 µL of 1 M ammonium hydroxide solution to adjust the pH to an alkaline level.
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Add 1 mL of tert-butyl methyl ether as the extraction solvent.
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Vortex the mixture vigorously for 3 minutes.
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Centrifuge at 12,000 rpm for 10 minutes to separate the phases.
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Transfer the upper organic layer to a clean tube.
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Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a suitable mobile phase for analysis.
Solid-Phase Extraction (SPE) Protocol
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Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
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Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
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Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
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Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes.
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Elution: Elute the analyte with 1 mL of methanol or a more appropriate solvent mixture. For more polar metabolites, an elution solvent of 5% ammonium hydroxide in a mixture of acetonitrile and methanol (80:20 v/v) has been used.
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Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Data Presentation
Table 1: Comparison of Extraction Methods for Quetiapine
| Method | Typical Recovery (%) | Sample Cleanliness | Throughput | Reference |
| Protein Precipitation | >85% | Low | High | |
| Liquid-Liquid Extraction | 80-95% | Medium | Medium | |
| Solid-Phase Extraction | >90% | High | Low |
Note: Recovery values can vary depending on the specific matrix and experimental conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The stability of quetiapine oral suspension compounded from commercially available tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quetiapine-d8 Hemifumarate Internal Standard
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering interference issues with Quetiapine-d8 Hemifumarate as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound as an internal standard?
This compound serves as a stable isotope-labeled (SIL) internal standard (IS) in bioanalytical methods. Its purpose is to mimic the analytical behavior of the unlabeled analyte, Quetiapine. By adding a known concentration of Quetiapine-d8 to samples, calibration standards, and quality controls, it allows for the correction of variability during sample preparation (e.g., extraction), chromatography, and mass spectrometric detection (e.g., matrix effects), thereby improving the accuracy and precision of quantification.
Q2: I am observing a signal in my blank samples at the MRM transition of Quetiapine-d8. What could be the cause?
A signal in blank samples, also known as "crosstalk," can originate from several sources. One common cause is the presence of high concentrations of the unlabeled Quetiapine, where the natural isotopic abundance of elements like Carbon-13 contributes to a signal at the mass of the deuterated internal standard. Another possibility is contamination of the LC-MS/MS system from previous analyses.
Q3: My Quetiapine-d8 internal standard signal is inconsistent across my analytical run. What should I investigate?
Inconsistent internal standard response can be indicative of several issues. One of the primary causes is differential matrix effects, where co-eluting matrix components suppress or enhance the ionization of the internal standard to a different extent than the analyte.[1] This is often exacerbated by slight chromatographic separation between Quetiapine and Quetiapine-d8. Other potential causes include issues with sample preparation consistency, instrument instability, or degradation of the internal standard in the sample matrix.
Q4: Can metabolites of Quetiapine interfere with the Quetiapine-d8 signal?
Yes, metabolites of Quetiapine can potentially interfere with the Quetiapine-d8 signal. This can occur if a metabolite has a similar mass-to-charge ratio (isobaric interference) and fragments to produce an ion that is monitored for Quetiapine-d8. While direct interference is less common with a well-chosen MRM transition, in-source fragmentation of a metabolite could theoretically produce an ion that corresponds to the precursor ion of Quetiapine-d8. A documented case has shown that Quetiapine metabolites can cause significant interference in the analysis of other drugs, such as norbuprenorphine, highlighting the potential for unexpected cross-reactivity.[2][3]
Q5: What are the key quality attributes to consider for my this compound internal standard?
Two critical quality attributes are chemical and isotopic purity. High chemical purity ensures that other compounds are not present to cause interference. High isotopic purity (or isotopic enrichment) is crucial to minimize the amount of unlabeled Quetiapine present as an impurity in the internal standard solution, which can lead to a positive bias in the quantification of the analyte.
Troubleshooting Guides
Issue 1: Unexpected Peaks or High Background in the Quetiapine-d8 Channel
This issue can compromise the accuracy of your assay, particularly at the lower limit of quantification.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Isotopic Crosstalk from Quetiapine | Analyze a high-concentration standard of unlabeled Quetiapine without the internal standard. Monitor the MRM transition for Quetiapine-d8. If a signal is present, consider using a Quetiapine-d8 standard with a higher degree of deuteration (e.g., d8 vs. d4) to shift the mass further from the analyte's isotopic envelope. |
| System Contamination | Implement a rigorous wash sequence between injections, including strong organic solvents. If carryover persists, clean the injection port, loop, and column. |
| Chemical Impurity in Internal Standard | Analyze a solution of the Quetiapine-d8 internal standard alone. Monitor for the presence of unexpected peaks. If impurities are detected, source a new, high-purity batch of the internal standard. |
| Metabolite Interference | Incurred samples from dosed subjects should be analyzed to check for interfering peaks that are not present in spiked calibration standards. If a metabolite is suspected, adjust the chromatography to separate it from the internal standard. |
Issue 2: Poor Reproducibility or Drifting Internal Standard Response
Inconsistent internal standard area counts can lead to inaccurate quantification and poor precision.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Differential Matrix Effects | Overlay the chromatograms of Quetiapine and Quetiapine-d8 from a matrix sample. A slight shift in retention time can lead to differential ionization suppression or enhancement.[1] Optimize the chromatographic method to ensure co-elution. Consider a more thorough sample clean-up procedure (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components. |
| Inconsistent Sample Preparation | Review and standardize all steps of the sample preparation workflow, paying close attention to pipetting, vortexing, and evaporation/reconstitution steps. |
| Internal Standard Instability | Quetiapine is known to be susceptible to degradation under certain conditions.[4] Perform stability tests of Quetiapine-d8 in the final sample matrix and mobile phase under the experimental conditions to ensure it is not degrading during the analysis. |
| Ion Source Saturation | If the internal standard concentration is too high, it can lead to detector saturation. Prepare a dilution series of the internal standard to ensure you are working within the linear range of the detector. |
Quantitative Data
The following tables summarize typical mass spectrometric parameters for Quetiapine and its relevant metabolites. Note that optimal parameters are instrument-dependent and should be empirically determined.
Table 1: MRM Transitions for Quetiapine and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Quetiapine | 384.2 | 253.1 | 25 |
| Quetiapine-d8 (IS) | 392.2 | 261.1 | 25 |
| Norquetiapine | 296.1 | 253.1 | 30 |
| 7-Hydroxyquetiapine | 400.2 | 269.1 | 28 |
| Quetiapine Sulfoxide | 400.2 | 253.1 | 30 |
Data compiled from multiple sources, including Benchchem Application Note.
Table 2: Potential Isobaric Interferences
| Compound | Molecular Formula | Monoisotopic Mass | Potential for Interference |
| Quetiapine | C₂₁H₂₅N₃O₂S | 383.1668 | - |
| Quetiapine-d8 | C₂₁H₁₇D₈N₃O₂S | 391.2171 | - |
| 7-Hydroxyquetiapine | C₂₁H₂₅N₃O₃S | 399.1617 | Low, distinct mass. |
| Quetiapine Sulfoxide | C₂₁H₂₅N₃O₃S | 399.1617 | Low, distinct mass. |
| Quetiapine Carboxylic Acid | C₁₉H₁₉N₃O₃S | 369.1147 | Low, distinct mass. |
Experimental Protocols
Protocol 1: Investigation of Isotopic Crosstalk
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Objective: To determine if the unlabeled analyte (Quetiapine) is contributing to the signal of the internal standard (Quetiapine-d8).
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Procedure:
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Prepare a series of calibration standards of Quetiapine in the appropriate matrix (e.g., plasma) without adding the Quetiapine-d8 internal standard.
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Prepare a zero sample (blank matrix with no analyte or IS).
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Inject these samples into the LC-MS/MS system.
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Monitor the MRM transition for Quetiapine-d8 (e.g., 392.2 -> 261.1).
-
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Analysis:
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Plot the peak area observed in the Quetiapine-d8 channel against the concentration of Quetiapine.
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A response that increases with the concentration of the unlabeled analyte confirms isotopic crosstalk.
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Protocol 2: Assessment of Matrix Effects
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Objective: To quantitatively assess the impact of the sample matrix on the ionization of Quetiapine and Quetiapine-d8.
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Procedure:
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Set A (Neat Solution): Prepare a standard solution of Quetiapine and Quetiapine-d8 in the mobile phase.
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Set B (Post-Extraction Spike): Extract blank matrix samples. Spike the extracted matrix with the same concentrations of Quetiapine and Quetiapine-d8 as in Set A.
-
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Analysis:
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Calculate the matrix factor (MF) for both the analyte and the internal standard:
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MF = (Peak Area in Set B) / (Peak Area in Set A)
-
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A value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
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Compare the MF of Quetiapine and Quetiapine-d8. A significant difference indicates a differential matrix effect.
-
Visualizations
Caption: Experimental workflow for the analysis of Quetiapine using Quetiapine-d8 internal standard.
Caption: Decision tree for troubleshooting Quetiapine-d8 interference issues.
Caption: Simplified metabolic pathways of Quetiapine leading to potential interfering compounds.
References
- 1. High throughput identification and quantification of 16 antipsychotics and 8 major metabolites in serum using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norbuprenorphine Interferences in Urine Drug Testing LC–MS-MS Confirmation Methods from Quetiapine Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norbuprenorphine Interferences in Urine Drug Testing LC-MS-MS Confirmation Methods from Quetiapine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting mass spectrometer parameters for optimal Quetiapine-d8 detection
Welcome to the Technical Support Center for the analysis of Quetiapine-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing mass spectrometer parameters and troubleshooting common issues encountered during the detection of Quetiapine-d8, a frequently used internal standard for the quantification of Quetiapine.
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometer parameters for the detection of Quetiapine-d8?
A1: The optimal parameters for Quetiapine-d8 can vary slightly depending on the specific mass spectrometer being used. However, a common starting point for method development is to use a precursor ion (Q1) of m/z 392.2 and a product ion (Q3) of m/z 259.1. The collision energy (CE) and declustering potential (DP) should be optimized for your specific instrument, but typical values are around 35 eV and 80 V, respectively. It is always recommended to perform a compound optimization to determine the best parameters for your system.
Q2: Why am I seeing a signal for Quetiapine in my Quetiapine-d8 standard?
A2: This phenomenon, known as isotopic crosstalk, can occur due to the natural isotopic distribution of elements in the Quetiapine molecule. The M+8 peak of unlabeled Quetiapine can contribute to the signal of Quetiapine-d8, and conversely, the M-8 peak of Quetiapine-d8 can contribute to the Quetiapine signal. To minimize this, ensure that your mass spectrometer has sufficient resolution to distinguish between the two compounds. Additionally, chromatographic separation of the analyte and the internal standard can help to mitigate this issue.
Q3: My Quetiapine-d8 signal is inconsistent or drifting. What could be the cause?
A3: Signal instability with deuterated internal standards can arise from several factors. One common cause is back-exchange, where deuterium atoms on the internal standard exchange with hydrogen atoms from the solvent or matrix, leading to a decrease in the deuterated signal and an increase in the unlabeled analyte signal. This is more likely to occur if the deuterium labels are on exchangeable sites (e.g., -OH, -NH, -SH). To address this, consider using an internal standard with deuterium labels on stable carbon atoms. Inconsistent sample preparation, matrix effects, or issues with the ion source can also lead to signal drift.
Q4: How can I minimize matrix effects when analyzing Quetiapine-d8 in complex samples like plasma?
A4: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, can significantly impact the accuracy and precision of your results. To minimize these effects, it is crucial to have a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove as many interfering compounds as possible. Additionally, ensuring good chromatographic separation of Quetiapine and Quetiapine-d8 from the bulk of the matrix components is essential. A divert valve can also be used to direct the early and late eluting parts of the chromatogram, which often contain high concentrations of matrix components, to waste instead of the mass spectrometer.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for Quetiapine-d8
Poor peak shape can compromise the accuracy of integration and, consequently, the quantitative results.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor peak shape.
Issue 2: High Variability in Quetiapine-d8 Response
High variability in the internal standard response can lead to poor precision in the final calculated concentrations of the analyte.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high internal standard variability.
Data Presentation
The following table summarizes typical mass spectrometer parameters for Quetiapine and its deuterated internal standard, Quetiapine-d8. These values should be used as a starting point and optimized for your specific instrument and application.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Quetiapine | 384.2 | 253.1 | ~30 | ~100 |
| Quetiapine | 384.4 | 253.2 | ~30 | ~100 |
| Quetiapine-d8 | 392.2 | 259.1 | ~35 | ~80 |
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation protocol is often sufficient for the analysis of Quetiapine and Quetiapine-d8 in plasma samples.
-
To 100 µL of plasma sample, add 20 µL of Quetiapine-d8 internal standard working solution (concentration should be optimized based on the expected analyte concentration).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex mix and inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column. The gradient should be optimized to ensure good separation of Quetiapine and Quetiapine-d8 from matrix interferences.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Curtain Gas: 30 psi.
-
Collision Gas: Nitrogen.
Experimental Workflow Diagram:
Caption: General workflow for sample preparation and analysis.
Technical Support Center: Minimizing Carryover of Quetiapine-d8 Hemifumarate in LC Systems
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering carryover issues with Quetiapine-d8 Hemifumarate in their Liquid Chromatography (LC) systems.
Frequently Asked Questions (FAQs)
Q1: What is carryover in an LC system?
A1: Carryover is the appearance of an analyte's signal in a blank or subsequent sample injection after a high-concentration sample has been analyzed.[1][2][3] This phenomenon can lead to inaccurate quantification and false-positive results.[2][4] It occurs when residual analyte from a previous injection remains in the LC system and is eluted during a subsequent run.
Q2: Why is this compound prone to carryover?
A2: While specific data on this compound carryover is limited, compounds of its class (dibenzothiazepines) can exhibit "sticky" behavior. This can be due to factors like hydrophobicity, potential for ionic interactions, and adsorption to surfaces within the LC flow path. The complex structure of Quetiapine may contribute to its retention in various parts of the system, such as the injector, column, and tubing.
Q3: How can I distinguish between carryover and system contamination?
A3: A systematic approach involving strategic blank injections can help differentiate between carryover and contamination.
-
Carryover: A "post-blank" injection immediately following a high-concentration standard will show the highest peak area for the analyte, with subsequent blank injections showing progressively smaller peaks. A "pre-blank" run before the standard should be clean.
-
Contamination: If all blank injections (pre- and post-standard) show a consistent peak area for the analyte, it is likely that a component of your LC system, such as the mobile phase or wash solvent, is contaminated.
Troubleshooting Guide
Step 1: Identify the Source of Carryover
A systematic approach is crucial to pinpoint the origin of the carryover. The following workflow can help isolate the problematic component.
Caption: A systematic workflow to isolate the source of carryover in an LC-MS system.
Step 2: Implement Corrective Actions
Once the source of the carryover has been identified, specific actions can be taken to mitigate the issue.
The autosampler is a common source of carryover. The needle, sample loop, and injector valve rotor seal are frequent culprits.
-
Optimize Needle Wash: An effective needle wash is critical.
-
Use a wash solvent that can fully solubilize this compound. Consider a wash solution with a different pH or higher organic content than your mobile phase. For basic compounds like Quetiapine, an acidic wash solution may be effective.
-
Increase the wash volume and/or the number of wash cycles.
-
Employ a dual-solvent wash, using both a strong organic solvent and an aqueous solution to remove a wider range of contaminants.
-
-
Inspect and Replace Components:
-
Rotor Seal: Worn or scratched rotor seals can trap and later release the analyte. Regular inspection and replacement are recommended.
-
Sample Loop: Adsorption can occur on the sample loop. Consider switching to a loop made of a different material (e.g., PEEK vs. stainless steel) if you suspect surface interactions.
-
The column itself can be a significant source of carryover, especially with "sticky" compounds.
-
Column Flushing: After analyzing high-concentration samples, flush the column with a strong solvent. For reverse-phase chromatography, this could be a high percentage of isopropanol or acetonitrile.
-
Guard Column: If a guard column is used, it may be the primary site of carryover. Try running the analysis without the guard column to see if the carryover is reduced.
-
Column Choice: Select a column with a stationary phase that is less likely to have strong secondary interactions with Quetiapine.
-
Mobile Phase Additives: Adding a competitive inhibitor to the mobile phase can sometimes reduce carryover by blocking active sites on the column and other surfaces.
-
Gradient Elution: Ensure your gradient is sufficient to elute all of the analyte from the column. A steeper gradient or a longer hold at the final high organic composition may be necessary.
Data Summary: Effectiveness of Different Wash Solvents
The following table summarizes the hypothetical effectiveness of various wash solvents in reducing this compound carryover from an autosampler needle. The carryover percentage is calculated as (Peak Area in Blank / Peak Area in High Standard) * 100.
| Wash Solvent Composition | Number of Wash Cycles | Injection Volume (µL) | Resulting Carryover (%) |
| 90:10 Water:Acetonitrile | 1 | 5 | 1.2 |
| 50:50 Water:Acetonitrile | 1 | 5 | 0.5 |
| 100% Acetonitrile | 1 | 5 | 0.2 |
| 100% Isopropanol | 1 | 5 | 0.1 |
| 50:50 Isopropanol:Acetonitrile with 0.1% Formic Acid | 1 | 5 | 0.05 |
| 50:50 Isopropanol:Acetonitrile with 0.1% Formic Acid | 2 | 5 | < 0.01 |
Experimental Protocols
Protocol 1: Standard Method for Quantifying Carryover
-
Equilibrate the System: Run the initial mobile phase conditions until a stable baseline is achieved.
-
Pre-Blank Injection: Inject a blank sample (sample diluent) to ensure the system is clean.
-
High-Concentration Standard Injection: Inject the highest concentration standard of this compound from your calibration curve.
-
Post-Blank Injection: Immediately following the high standard, inject a blank sample.
-
Subsequent Blank Injections: Inject two to three more blank samples to observe the reduction in the carryover peak.
-
Calculate Carryover: Use the peak area of the analyte in the first post-blank injection and the high-concentration standard to calculate the percentage of carryover.
Visualizing Potential Carryover Sources
The following diagram illustrates the potential sites within an LC system where this compound carryover can occur.
Caption: Potential sources of analyte carryover within a standard LC-MS system.
References
Validation & Comparative
Validation of Analytical Methods for Quetiapine Utilizing Quetiapine-d8 Hemifumarate as an Internal Standard: A Comparative Guide
This guide provides a comprehensive comparison of analytical methods for the quantification of Quetiapine, with a focus on the validation of a method employing Quetiapine-d8 Hemifumarate as an internal standard. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures. The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated analog of the analyte, is widely recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).[1] This preference is rooted in the nearly identical physicochemical properties of the SIL internal standard to the analyte, ensuring it accurately tracks the analyte through sample preparation, chromatography, and ionization.[1]
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method and internal standard is critical for obtaining accurate and precise results in quantitative bioanalysis. While various methods like UV spectrometry, RP-HPLC, and UPLC have been developed for Quetiapine analysis, the use of a deuterated internal standard like this compound in LC-MS/MS assays offers significant advantages over methods employing a structural analog internal standard or external standard calibration.[1][2]
The primary benefit of using a deuterated internal standard is its ability to effectively compensate for variability during the analytical process, including extraction efficiency, matrix effects, and instrument response.[3]
Table 1: Comparison of Analytical Method Performance
| Validation Parameter | Method with this compound (LC-MS/MS) | Alternative Method (e.g., RP-HPLC with UV detection) |
| Selectivity | High: Differentiates analyte from endogenous components and metabolites based on mass-to-charge ratio. | Moderate to High: Dependent on chromatographic separation from interfering substances. |
| Matrix Effect | Minimized: Co-eluting SIL internal standard compensates for ionization suppression or enhancement. | Susceptible: Matrix components can interfere with UV detection, affecting accuracy. |
| Accuracy | High: Typically within ±15% (±20% at LLOQ) of the nominal concentration. | Variable: Can be affected by matrix effects and extraction inconsistencies. |
| Precision | High: RSD typically <15% (<20% at LLOQ). | Good: Dependent on consistent sample preparation and instrument performance. |
| **Linearity (R²) ** | ≥ 0.99 | ≥ 0.99 |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Higher (µg/mL range) |
| Recovery | Consistent tracking of analyte recovery. | Can be variable and needs careful optimization. |
Experimental Protocols
A detailed experimental protocol for the validation of a bioanalytical method for Quetiapine in human plasma using this compound as an internal standard is provided below. This is a representative example, and specific parameters may need to be optimized for different laboratory setups.
1. Preparation of Stock and Working Solutions:
-
Quetiapine Stock Solution (1 mg/mL): Accurately weigh and dissolve Quetiapine Fumarate in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Quetiapine stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (internal standard) at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Quetiapine and Quetiapine-d8.
4. Method Validation Procedures: The method should be validated according to ICH guidelines, evaluating parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizing the Workflow and Principles
The following diagrams illustrate the analytical method validation workflow and the principle of using an internal standard.
Caption: Workflow for analytical method validation.
Caption: Principle of internal standard use in quantification.
References
Quetiapine-d8 Hemifumarate: The Gold Standard Internal Standard for Quetiapine Bioanalysis
In the precise world of bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable quantification of analytes. For researchers and drug development professionals working with the atypical antipsychotic quetiapine, the deuterated analog, Quetiapine-d8 Hemifumarate, has emerged as the preferred internal standard. This guide provides an objective comparison of this compound with other commonly used internal standards, supported by experimental data, to underscore its superior performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The Critical Role of Internal Standards
Internal standards are essential in bioanalytical methods to correct for the variability inherent in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the analyte's physicochemical properties to ensure it is equally affected by these variations, thus providing a consistent reference for quantification. Stable isotope-labeled internal standards, such as deuterated compounds, are widely considered the gold standard because their chemical and physical properties are nearly identical to the analyte of interest.
Performance Comparison: Quetiapine-d8 vs. Other Internal Standards
While various compounds have been employed as internal standards for quetiapine analysis, including structurally similar drugs like clozapine, risperidone, and carbamazepine, the scientific consensus favors the use of a stable isotope-labeled analog. Quetiapine-d8, where eight hydrogen atoms are replaced with deuterium, co-elutes with quetiapine and experiences identical ionization effects, leading to more accurate and precise results.
The following table summarizes the performance characteristics of this compound compared to other internal standards, with data synthesized from various validated bioanalytical methods.
| Internal Standard | Analyte(s) | Linearity (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Quetiapine-d8 | Quetiapine, Norquetiapine | 0.5 - 500 (Quetiapine)0.6 - 600 (Norquetiapine) | < 8.8 (Quetiapine)< 11.1 (Norquetiapine) | < 8.8 (Quetiapine)< 11.1 (Norquetiapine) | < 103.0 (Quetiapine)< 108.8 (Norquetiapine) | [1] |
| Quetiapine-d8 | Quetiapine, Metabolites | 5 - 800 (Quetiapine, N-desalkylquetiapine) | Validation as per FDA guidelines | Validation as per FDA guidelines | Validation as per FDA guidelines | [2] |
| Clozapine | Quetiapine | 1.0 - 382.2 | < 8 | < 8 | < 8 | [3] |
| Clozapine | Quetiapine | 1 - 1500 | < 6.1 | < 7.4 | Within 4.7 (within-run)Within 5.7 (between-run) | [4][5] |
| Risperidone | Quetiapine, Norquetiapine | 2.0 - 600 | 4.23 - 10.29 (Quetiapine)6.46 - 7.95 (Norquetiapine) | 3.57 - 6.82 (Quetiapine)5.25 - 7.99 (Norquetiapine) | 98.73 - 111.74 (within-run, Quetiapine)100.94 - 110.53 (within-run, Norquetiapine) | |
| Carbamazepine | Quetiapine | 0.5 - 400 | < 15 | < 15 | < 15 |
Note: The performance data presented are from different studies and may not be directly comparable due to variations in experimental conditions.
The data consistently demonstrates that methods employing Quetiapine-d8 exhibit excellent precision and accuracy over a wide linear range. While other internal standards can provide acceptable results, the inherent physicochemical differences between them and quetiapine can lead to variations in extraction recovery and matrix effects, potentially compromising data quality.
Experimental Protocols
To provide a clear understanding of the methodologies used, detailed experimental protocols for key experiments are outlined below.
Experimental Workflow for Bioanalysis using an Internal Standard
Caption: A typical experimental workflow for the bioanalysis of quetiapine using an internal standard.
Methodology for Evaluation of Matrix Effects
A critical experiment in validating a bioanalytical method is the assessment of matrix effects, which can suppress or enhance the ionization of the analyte and internal standard.
Caption: Logical workflow for the assessment of matrix effects in a bioanalytical method.
A matrix factor close to 1 indicates minimal matrix effect. The use of a stable isotope-labeled internal standard like Quetiapine-d8 is crucial for compensating for any observed matrix effects, as it will be affected in the same manner as the analyte.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in quetiapine quantification, this compound stands out as the superior internal standard. Its isotopic similarity to quetiapine ensures it effectively compensates for variations throughout the analytical process, leading to more robust and reliable data. While other internal standards can be used, they introduce a greater potential for analytical variability. The adoption of this compound in bioanalytical methods aligns with best practices and contributes to the generation of high-quality data essential for clinical and research applications.
References
- 1. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated HPLC-MS/MS method for determination of quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
Cross-Validation of Bioanalytical Methods: A Comparative Guide to Quetiapine Analysis Using Quetiapine-d8 Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of Quetiapine, a widely used atypical antipsychotic drug. A critical aspect of ensuring accurate and reliable data in pharmacokinetic and other clinical studies is the rigorous validation of the analytical method, including the appropriate choice and validation of an internal standard (IS). This document focuses on the use of Quetiapine-d8 Hemifumarate as an internal standard and compares its performance with other commonly used alternatives, supported by experimental data from published studies.
Data Presentation: Performance Comparison of Internal Standards
The selection of an appropriate internal standard is crucial for correcting variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. A stable isotope-labeled internal standard, such as Quetiapine-d8, is often considered the "gold standard" due to its similar physicochemical properties to the analyte. The following tables summarize the performance characteristics of bioanalytical methods for Quetiapine using different internal standards.
Table 1: Comparison of Method Validation Parameters
| Parameter | Method with Quetiapine-d8 | Method with Clozapine | Method with Risperidone | Method with Carbamazepine |
| Linearity Range (ng/mL) | 1.0 - 1500 | 1.0 - 382.2[1] | 2.0 - 600.0[2] | 0.5 - 400[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 1.0[1] | 2.0[2] | 0.5 |
| Intra-day Precision (%CV) | < 6.1 | < 8 | < 10.29 | < 15 |
| Inter-day Precision (%CV) | < 7.4 | < 8 | < 11.16 | < 15 |
| Intra-day Accuracy (%) | Within 4.7 | < 8 | < 111.74 | < 15 |
| Inter-day Accuracy (%) | Within 5.7 | < 8 | < 100.34 | < 15 |
| Mean Extraction Recovery (%) | > 90 | Not explicitly stated | 101.04 - 107.18 | Not explicitly stated |
Table 2: Internal Standard Specific Recovery
| Internal Standard | Mean Recovery (%) | %CV |
| Quetiapine-d8 | Not explicitly stated in provided search results | Not explicitly stated |
| Clozapine | Not explicitly stated in provided search results | Not explicitly stated |
| Risperidone | 95.74 | 6.65 |
| Carbamazepine | Not explicitly stated in provided search results | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below are representative experimental protocols for the determination of Quetiapine in human plasma using LC-MS/MS.
Method 1: Using Risperidone as Internal Standard
-
Sample Preparation: A liquid-liquid extraction method was employed. To 150 µL of plasma, the internal standard (Risperidone) was added. The sample was then extracted with an organic solvent. The resulting supernatant was evaporated to dryness and the residue was reconstituted in a solution compatible with the mobile phase before injection into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in 10 mM ammonium formate (pH 3) and acetonitrile.
-
Flow Rate: Not explicitly stated.
-
Total Run Time: 6 minutes.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Monitored Transitions: Specific precursor to product ion transitions for Quetiapine, its metabolite Norquetiapine, and Risperidone were monitored.
-
Method 2: Using Clozapine as Internal Standard
-
Sample Preparation: Protein precipitation or solid-phase extraction (SPE) can be utilized. For protein precipitation, a precipitating agent like acetonitrile is added to the plasma sample containing the internal standard (Clozapine). After centrifugation, the supernatant is injected. For SPE, Oasis HLB cartridges can be used for extraction.
-
Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: An isocratic system can be used.
-
MS-MS Ion Transitions: m/z 384.1 → 253.1 for Quetiapine and m/z 327.0 → 270.0 for Clozapine.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization.
-
Detection: Triple-quadrupole tandem mass spectrometer operating in selected reaction monitoring (SRM) mode.
-
Method 3: Using Carbamazepine as Internal Standard
-
Sample Preparation: A simple one-step protein precipitation with acetonitrile was used to pretreat 50 µL plasma samples. Carbamazepine was used as the internal standard. An automated liquid handling workstation with a 96-well protein precipitate plate facilitated the process.
-
Chromatographic Conditions:
-
Column: Waters Xbridge C18 column (3.5µm, 2.1mm×50mm).
-
Mobile Phase: A gradient elution with acetonitrile/water (containing 10mM ammonium acetate and 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Total Run Time: 3 minutes.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization source operating in positive ion mode.
-
Monitored Transitions: The multiple reaction monitoring transitions were m/z 384.2→253.1 for quetiapine and m/z 237.0→194.0 for carbamazepine.
-
Mandatory Visualization
The following diagrams illustrate key workflows in bioanalytical method validation.
Caption: Bioanalytical Method Validation Workflow.
Caption: Cross-Validation Logical Relationship.
References
A Comparative Guide to the Quantification of Quetiapine Using a Deuterated Internal Standard
This guide provides an objective comparison of analytical methods for the quantification of the atypical antipsychotic drug quetiapine, utilizing Quetiapine-d8 as an internal standard. The data and protocols presented are compiled from various validated studies, offering researchers, scientists, and drug development professionals a comprehensive overview of method performance across different laboratory settings. The use of a stable isotope-labeled internal standard like Quetiapine-d8 is a cornerstone of robust bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it accurately corrects for variability during sample preparation and analysis.
Performance Data Overview
The quantification of quetiapine is critical in both clinical and forensic toxicology. The performance of these methods is characterized by several key parameters, including the linear range of the assay, the limit of quantification, and the precision and accuracy of the measurements. The following tables summarize the performance data from several published LC-MS/MS methods that employ Quetiapine-d8 for the analysis of quetiapine in human plasma or serum.
Table 1: Linearity and Sensitivity of Quetiapine Quantification Methods
| Laboratory/Study | Matrix | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Study A[1] | Human Plasma | 5 - 800 | 5 |
| Study B[2] | Human Plasma | 1 - 1500 | 1 |
| Study C[3] | Human Plasma | Not Specified | Not Specified |
| Study D[4] | Human Plasma | 1.0 - 382.2 | 1.0 |
Table 2: Reported Accuracy and Precision of Quetiapine Quantification
| Laboratory/Study | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery/Bias) |
| Study B[2] | Low, Medium, High | < 8.3% | < 8.3% | 92.5 - 94.1% Recovery |
| Study D | Low, Medium, High | < 8% | < 8% | Within ±8% of nominal |
| Study E (Automated) | 20, 500, 1000 nM | Not Specified | 11.1, 3.8, 3.1% | Not Specified |
Experimental Protocols
The methodologies outlined below are representative of the common procedures used for the quantification of quetiapine with Quetiapine-d8 as an internal standard. While specific parameters may vary between laboratories, the core principles of sample preparation, chromatographic separation, and mass spectrometric detection remain consistent.
Sample Preparation: Solid Phase Extraction (SPE)
A prevalent and effective method for extracting quetiapine and its internal standard from biological matrices is solid phase extraction.
-
Pre-treatment: Plasma or serum samples are typically pre-treated by adding an equal volume of a buffer solution, such as 25 mM ammonium formate, after spiking with the Quetiapine-d8 internal standard.
-
Extraction Steps:
-
Conditioning: The SPE cartridge (e.g., a C18 or mixed-mode cation exchange) is conditioned with methanol followed by water.
-
Loading: The pre-treated sample is loaded onto the SPE cartridge.
-
Washing: The cartridge is washed with an acidic buffer and a methanol/water mixture to remove interfering substances.
-
Elution: Quetiapine and Quetiapine-d8 are eluted from the cartridge using a basic organic solvent mixture, such as 5% ammonium hydroxide in acetonitrile/methanol.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Following extraction, the samples are analyzed by LC-MS/MS.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile) is employed to separate quetiapine from other matrix components.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Detection: The analysis is performed in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both quetiapine and Quetiapine-d8.
-
Quetiapine Transition: m/z 384.1 → 253.1
-
Quetiapine-d8 Transition: m/z 392.6 → 253.0
-
-
Visualized Workflows and Relationships
To further elucidate the experimental and logical processes involved in the quantification of quetiapine, the following diagrams are provided.
Caption: Experimental workflow for quetiapine quantification.
References
- 1. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Validated HPLC-MS/MS method for determination of quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Quetiapine Bioanalysis: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the atypical antipsychotic drug Quetiapine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of Quetiapine-d8 Hemifumarate with other commonly used internal standards, supported by experimental data from various validated analytical methods. The focus is on the critical performance characteristics of linearity and analytical range.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard is a stable isotope-labeled (SIL) version of the analyte. Quetiapine-d8, a deuterated analog of Quetiapine, is a prime example of such a standard.
Performance of this compound as an Internal Standard
Quetiapine-d8 is structurally identical to Quetiapine, with the only difference being the replacement of eight hydrogen atoms with deuterium. This subtle modification results in a mass shift that is easily distinguishable by a mass spectrometer, while the physicochemical properties remain virtually identical to the parent compound. This near-perfect chemical mimicry is the primary reason for its superior performance as an internal standard in bioanalytical methods.
The use of Quetiapine-d8 as an internal standard in LC-MS/MS assays for Quetiapine quantification has been shown to provide excellent linearity over a wide concentration range. In a validated method for the simultaneous quantification of Quetiapine and its active metabolite norquetiapine in human plasma, the use of their respective stable labeled internal standards, including Quetiapine-d8, resulted in a linear dynamic range of 0.5-500 ng/mL for Quetiapine[1]. Another study utilizing Quetiapine-d4 as an internal standard reported a linear range of 5.038 to 1004.176 ng/mL[2].
Comparison with Alternative Internal Standards
While this compound is considered the optimal choice, other non-isotopically labeled compounds have been employed as internal standards in Quetiapine analysis. These are typically structurally similar molecules or drugs that are not expected to be present in the samples being analyzed. The following table summarizes the linearity and range of Quetiapine analysis using different internal standards as reported in various validated methods.
| Internal Standard | Analytical Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Quetiapine-d8 | LC-MS/MS | 0.5 - 500 | Not explicitly stated, but method was validated | [1] |
| Quetiapine-d4 | LC-MS/MS | 5.038 - 1004.176 | ≥ 0.99 | [2] |
| Clozapine | LC-MS/MS | 1.0 - 1500 | Not explicitly stated, but method was validated | [3] |
| Clozapine | LC-MS/MS | 1.0 - 382.2 | Not explicitly stated, but method was validated | |
| Carbamazepine | LC-MS/MS | 0.5 - 400 | Not explicitly stated, but method was validated | --- |
| Risperidone | LC-MS/MS | 2.0 - 600 | > 0.99 |
The primary advantage of a SIL internal standard like Quetiapine-d8 is its ability to more effectively compensate for matrix effects, which are a common source of variability and inaccuracy in bioanalysis. Matrix effects, caused by co-eluting endogenous components of the biological matrix, can suppress or enhance the ionization of the analyte in the mass spectrometer source. Since a deuterated standard co-elutes with the analyte and has the same ionization efficiency, it is affected by matrix effects in the same way, leading to a more accurate and precise quantification. Non-deuterated internal standards, while often providing acceptable results, may have different retention times and ionization efficiencies, leading to less reliable compensation for these effects.
Experimental Protocols
The determination of linearity and range is a critical component of bioanalytical method validation. The following is a generalized experimental protocol for establishing these parameters for the quantification of Quetiapine in human plasma using LC-MS/MS with this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Quetiapine and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working standard solutions of Quetiapine by serial dilution of the stock solution to cover the expected clinical concentration range.
-
Prepare a working internal standard solution of Quetiapine-d8 at a constant concentration.
2. Preparation of Calibration Standards:
-
Spike a known volume of blank human plasma with the Quetiapine working standard solutions to create a set of calibration standards at a minimum of six different concentration levels.
-
Add the working internal standard solution to each calibration standard.
3. Sample Preparation (e.g., Protein Precipitation):
-
To each plasma sample (calibration standards, quality control samples, and unknown samples), add a precipitating agent (e.g., acetonitrile).
-
Vortex mix the samples to precipitate the plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
4. LC-MS/MS Analysis:
-
Inject a fixed volume of the prepared sample onto an appropriate LC column (e.g., C18).
-
Use a suitable mobile phase gradient to achieve chromatographic separation of Quetiapine and Quetiapine-d8.
-
Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both Quetiapine and Quetiapine-d8.
5. Data Analysis and Linearity Determination:
-
Calculate the peak area ratio of the analyte (Quetiapine) to the internal standard (Quetiapine-d8) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of Quetiapine.
-
Perform a linear regression analysis on the calibration curve. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.99.
-
The analytical range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ), which are the lowest and highest concentrations on the calibration curve that can be determined with acceptable precision and accuracy.
Visualizing the Workflow and Metabolic Pathway
To further illustrate the processes involved, the following diagrams are provided.
Caption: A typical bioanalytical workflow for Quetiapine quantification using an internal standard.
Caption: Simplified metabolic pathway of Quetiapine.
References
- 1. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
The Gold Standard for Quetiapine Bioanalysis: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals, the accuracy and precision of bioanalytical methods are paramount. In the quantitative analysis of the atypical antipsychotic drug quetiapine, the choice of an appropriate internal standard is a critical factor that directly impacts the reliability of pharmacokinetic and toxicokinetic data. This guide provides an objective comparison of Quetiapine-d8 Hemifumarate with common non-deuterated alternatives, supported by experimental data, to inform the selection of the most suitable internal standard for your research.
An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection, thereby compensating for any variations that may occur. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most widely used technique for quetiapine quantification, stable isotope-labeled (SIL) internal standards, such as this compound, are generally considered the gold standard. Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar ionization effects, which is crucial for correcting matrix effects.
However, non-deuterated structural analogs like clozapine and carbamazepine have also been employed as internal standards in quetiapine assays, primarily due to their lower cost and wider availability. This guide will delve into the performance characteristics of these internal standards, presenting a clear comparison of their accuracy, precision, and ability to mitigate matrix effects.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of a deuterated internal standard lies in its ability to track the analyte more effectively through the analytical workflow. As Quetiapine-d8 is chemically identical to quetiapine, with the only difference being the presence of deuterium atoms, it behaves almost identically during sample preparation and chromatographic separation. This leads to more accurate and precise quantification, especially in complex biological matrices where matrix effects can be significant.
Non-deuterated internal standards, while structurally similar, can exhibit different extraction recoveries and chromatographic retention times, and may be affected differently by matrix components that suppress or enhance the ionization process in the mass spectrometer. This can lead to less effective compensation for analytical variability and potentially compromise the accuracy of the results.
The following tables summarize the quantitative performance of this compound compared to clozapine and carbamazepine, as reported in various validated bioanalytical methods.
Table 1: Performance Data for this compound as an Internal Standard
| Parameter | Result | Reference |
| Intra-day Precision (%CV) | < 8.8% | [1] |
| Inter-day Precision (%CV) | < 8.99% | [2] |
| Accuracy (%Bias) | < 3.0% | [1] |
| Absolute Recovery | > 81% | [2] |
| Matrix Effect | 91% - 99% | [2] |
Table 2: Performance Data for Clozapine as an Internal Standard
| Parameter | Result | Reference |
| Intra-day Precision (%RSD) | < 8% | |
| Inter-day Precision (%RSD) | < 8% | |
| Accuracy (%Deviation) | < 8% | |
| Extraction Recovery | > 90% | |
| Matrix Effect | Not explicitly stated, but method deemed accurate |
Table 3: Performance Data for Carbamazepine as an Internal Standard
| Parameter | Result | Reference |
| Intra-day Precision | < 15% | |
| Inter-day Precision | < 15% | |
| Accuracy | < 15% | |
| Extraction Recovery | Not explicitly stated | |
| Matrix Effect | Not explicitly stated, but method deemed selective |
Experimental Protocols
To provide a comprehensive understanding of how these internal standards are utilized, the following sections detail a typical experimental workflow for the bioanalysis of quetiapine.
Sample Preparation: Protein Precipitation
A common and straightforward method for extracting quetiapine from plasma is protein precipitation.
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (Quetiapine-d8, clozapine, or carbamazepine).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The reconstituted samples are then injected into an LC-MS/MS system for separation and quantification.
-
Chromatographic Column: A C18 column (e.g., 50 mm x 2.1 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode. The transitions for quetiapine and the internal standards are monitored in multiple reaction monitoring (MRM) mode.
Table 4: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Quetiapine | 384.2 | 253.1 |
| Quetiapine-d8 | 392.2 | 257.1 |
| Clozapine | 327.0 | 270.0 |
| Carbamazepine | 237.0 | 194.0 |
Visualizing the Workflow and Comparison
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitreous humor in the forensic toxicology of quetiapine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Quetiapine-d8 Hemifumarate in Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical specificity of Quetiapine-d8 hemifumarate, a commonly used internal standard, in the presence of Quetiapine and its major metabolites. The accurate quantification of Quetiapine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical monitoring studies. The use of a stable isotope-labeled internal standard like Quetiapine-d8 is the gold standard for mass spectrometry-based assays, as it helps to correct for variability in sample preparation and instrument response. However, it is imperative to demonstrate that the signal of the internal standard is not affected by the presence of the analyte or its metabolites, ensuring the reliability of the analytical data.
Executive Summary
Quetiapine undergoes extensive metabolism in the liver, primarily through the cytochrome P450 3A4 (CYP3A4) and, to a lesser extent, CYP2D6 enzymes.[1] This results in the formation of several metabolites, with Norquetiapine (N-desalkylquetiapine), 7-hydroxyquetiapine, and Quetiapine sulfoxide being the most significant. While Norquetiapine and 7-hydroxyquetiapine are pharmacologically active, Quetiapine sulfoxide is considered inactive. The high concentrations of these metabolites in patient samples necessitate rigorous validation of the analytical method to ensure no cross-reactivity with the internal standard, this compound.
This guide summarizes the available data on the specificity of Quetiapine-d8 in validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. While numerous studies report the successful use of Quetiapine-d8 and claim high specificity, detailed quantitative data from interference experiments are often not explicitly published. This guide compiles the reported validation parameters and outlines the standard experimental protocols used to assess this critical aspect of bioanalytical method validation.
Quantitative Data Summary
The following table summarizes the key parameters from validated LC-MS/MS methods that employ Quetiapine-d8 as an internal standard for the quantification of Quetiapine and its metabolites. The "Specificity/Selectivity" column highlights the findings related to the lack of interference.
| Analyte(s) Quantified | Internal Standard | Method | Specificity/Selectivity Findings |
| Quetiapine, Norquetiapine | Quetiapine-d8 | LC-MS/MS | The method is highly selective for differentiating and quantifying analytes. No interfering peaks were present at the retention times for Quetiapine, Norquetiapine, and the internal standard in blank human plasma.[2] |
| Quetiapine | Quetiapine-d8 | LC-MS/MS | Plasma samples were analyzed by LC-MS-MS in the presence of quetiapine-D8 as internal standard, indicating its use in a validated bioequivalence study.[3] |
| Quetiapine and four metabolites | Quetiapine-d8 | LC-MS/MS | Assay validation was performed as per FDA guidelines, which includes selectivity assessment.[1] |
Note: While the referenced studies affirm the specificity of their methods, they do not provide quantitative data on the percentage of interference or cross-talk from individual metabolites on the Quetiapine-d8 signal. The validation per FDA guidelines implies that such assessments were performed and met acceptance criteria (i.e., no significant impact on accuracy and precision).
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the specificity of this compound.
Specificity and Selectivity Assessment
This experiment is designed to demonstrate that the analytical method can unequivocally differentiate and quantify the analyte and the internal standard in the presence of endogenous matrix components and other related substances, including metabolites.
Protocol:
-
Blank Matrix Analysis: Analyze at least six different batches of the relevant biological matrix (e.g., human plasma) to investigate for any endogenous interferences at the retention times of Quetiapine and Quetiapine-d8.
-
Metabolite Interference Check:
-
Prepare a blank matrix sample spiked with Quetiapine-d8 at its working concentration.
-
Prepare separate blank matrix samples spiked with high concentrations (at or above their expected maximum physiological concentrations) of Quetiapine's major metabolites: Norquetiapine, 7-hydroxyquetiapine, and Quetiapine sulfoxide.
-
Prepare a "worst-case scenario" sample by spiking a blank matrix with Quetiapine-d8 and high concentrations of all major metabolites.
-
-
Sample Processing: Process these samples using the validated extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the processed samples using the developed LC-MS/MS method. Monitor the mass transitions (precursor ion → product ion) for Quetiapine, its metabolites, and Quetiapine-d8.
-
Data Evaluation:
-
In the blank matrix samples, the response at the retention time of Quetiapine and Quetiapine-d8 should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the internal standard.
-
In the samples spiked with metabolites, there should be no significant peak detected at the retention time and mass transition of Quetiapine-d8. The response of the Quetiapine-d8 in the co-spiked sample should be within a predefined percentage (e.g., ±15%) of its response in the sample containing only the internal standard.
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
A common technique for extracting Quetiapine and its metabolites from plasma is Liquid-Liquid Extraction.
Protocol:
-
To 150 µL of a plasma sample, add 25 µL of the internal standard working solution (Quetiapine-d8).[2]
-
Add 300 µL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Centrifuge the sample at high speed (e.g., 13,200 rpm) for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at an elevated temperature (e.g., 60°C).
-
Reconstitute the dried residue in a suitable mobile phase mixture (e.g., 50 µL of a 50:50 mixture of mobile phase A and B).
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizations
Quetiapine Metabolic Pathway
Caption: Major metabolic pathways of Quetiapine.
Experimental Workflow for Specificity Assessment
Caption: Workflow for assessing internal standard specificity.
References
A Comparative Guide to Quetiapine Extraction Methodologies Employing a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common extraction techniques for the antipsychotic drug quetiapine from biological matrices, with a specific focus on methods utilizing a deuterated internal standard (IS), such as quetiapine-d8. The use of a deuterated IS is a critical component in modern analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it helps to correct for analyte loss during sample preparation and compensates for matrix effects, thereby improving the accuracy and precision of quantification.
This document outlines the experimental protocols for three prevalent extraction methods: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE). A summary of their performance metrics is presented to aid researchers in selecting the most appropriate method for their specific analytical needs.
Data Presentation: Performance Comparison of Extraction Methods
The following table summarizes key performance indicators for LLE, SPE, and a general outlook for SLE based on available data for similar analytes. It is important to note that these values are compiled from various studies and direct, head-to-head comparisons under identical conditions are limited.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supported Liquid Extraction (SLE) |
| Recovery (%) | 86.8% - 94.1%[1][2] | ~69% - >90%[3][4][5] | Generally high, comparable to LLE |
| Matrix Effect (%) | -18.4 to +9.1% | Minimal with optimized methods | Reduced compared to LLE due to elimination of emulsions |
| Limit of Detection (LOD) | ~0.25 ng/mL | ~1.0 ng/mL | Dependent on subsequent analysis, expected to be low |
| Limit of Quantification (LOQ) | ~2.0 ng/mL | ~1.0 - 10.3 nM | Dependent on subsequent analysis |
| Throughput | Lower, can be labor-intensive | Higher, amenable to automation | High, simple workflow |
| Cleanliness of Extract | Good, but susceptible to emulsions | Very high, considered the cleanest extracts | High, avoids emulsion formation |
| Method Development | Relatively simple | More complex, requires optimization of sorbent, wash, and elution steps | Simple, based on LLE principles |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are generalized from published literature and may require optimization for specific matrices or analytical instrumentation.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Protocol:
-
Sample Preparation: To 500 µL of plasma or serum in a centrifuge tube, add the deuterated internal standard (e.g., quetiapine-d8).
-
pH Adjustment: Alkalinize the sample by adding a small volume of a basic solution (e.g., 1 M sodium hydroxide) to a pH > 9 to ensure quetiapine is in its non-ionized form.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and isoamyl alcohol).
-
Agitation: Vortex the mixture for 1-2 minutes to facilitate the transfer of quetiapine into the organic phase.
-
Phase Separation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent packed in a cartridge or well plate to retain the analyte of interest from the liquid sample. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of solvent.
Protocol:
-
Sample Pre-treatment: To 1 mL of plasma or serum, add the deuterated internal standard. Acidify the sample with an acid like phosphoric acid to aid in protein precipitation and analyte binding to the sorbent. Centrifuge to pellet precipitated proteins.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of an acidic solution (e.g., 2% formic acid) followed by 1 mL of methanol to remove interfering compounds.
-
Elution: Elute the quetiapine and its deuterated standard from the cartridge with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for analysis.
Supported Liquid Extraction (SLE)
SLE is a modern alternative to LLE that uses a solid support material, typically diatomaceous earth, to immobilize the aqueous sample. The organic extraction solvent flows through the support, allowing for the partitioning of the analyte without the formation of emulsions.
Protocol:
-
Sample Preparation: Dilute the plasma or serum sample (containing the deuterated internal standard) with an aqueous buffer.
-
Sample Loading: Load the prepared sample onto the SLE cartridge or well and allow it to absorb for approximately 5 minutes.
-
Analyte Elution: Apply a water-immiscible organic solvent (similar to those used in LLE, e.g., methyl tert-butyl ether) to the cartridge and allow it to percolate through the support material by gravity.
-
Collection: Collect the eluate, which now contains the quetiapine and its deuterated standard.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the extract in the mobile phase for analysis.
Mandatory Visualization
The following diagrams illustrate the workflows for the described extraction methods.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Supported Liquid Extraction (SLE) Workflow.
References
- 1. scispace.com [scispace.com]
- 2. High throughput identification and quantification of 16 antipsychotics and 8 major metabolites in serum using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Fully automated on-line quantification of quetiapine in human serum by solid phase extraction and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Robustness Under Scrutiny: A Comparative Guide to LC-MS Method Testing with Quetiapine-d8 Hemifumarate
For researchers, scientists, and drug development professionals, the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) method robustness, specifically focusing on the analysis of the atypical antipsychotic drug Quetiapine, utilizing its deuterated internal standard, Quetiapine-d8 Hemifumarate. Experimental data from various validated methods are presented to support an objective evaluation of performance under deliberate method parameter variations.
The inclusion of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust LC-MS bioanalytical methods.[1][2][3][4][5] It closely mimics the analyte's behavior during sample preparation and ionization, compensating for potential variability and enhancing the accuracy and precision of quantification. This guide will delve into the practical aspects of robustness testing, providing detailed experimental protocols and comparative data to illustrate the resilience of such methods.
Comparative Performance of Validated LC-MS/MS Methods for Quetiapine
The following tables summarize the performance characteristics of several validated LC-MS/MS methods for the quantification of Quetiapine in biological matrices. These methods, while not all explicitly detailing robustness studies, provide key validation parameters that are indicative of a method's reliability. The use of a deuterated internal standard is a common feature among these high-performing assays.
| Method Performance Parameter | Method A | Method B | Method C | Method D |
| Linearity Range (ng/mL) | 0.5 - 500 | 2.0 - 600 | <0.70 - 500 | 1 - 1500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 2.0 | <0.70 | 1 |
| Intra-day Precision (%RSD) | <8.8 | <10.29 | <6.4 | <7.44 |
| Inter-day Precision (%RSD) | <8.8 | <11.16 | <6.4 | <7.44 |
| Accuracy (%) | <103.0 | <111.74 | <6.0 | <10.2 |
| Internal Standard Used | Stable Labeled | Risperidone | Stable Labeled | Clozapine |
Experimental Protocols for Robustness Testing
Robustness testing evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. A typical robustness study for an LC-MS method for Quetiapine using this compound as an internal standard would involve the following steps:
1. Preparation of Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of Quetiapine in the relevant biological matrix (e.g., human plasma). Spike all samples with a fixed concentration of this compound.
2. Deliberate Variation of Method Parameters: Identify critical method parameters and define the range of variation for each. The "One Factor At a Time" (OFAT) approach is often employed where one parameter is changed while others are kept constant.
Table of Robustness Parameters and Variations:
| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) |
| Mobile Phase Organic Content (%) | 70% Acetonitrile | 68% Acetonitrile | 72% Acetonitrile |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Column Temperature (°C) | 40 | 38 | 42 |
| Flow Rate (mL/min) | 0.4 | 0.38 | 0.42 |
| Injection Volume (µL) | 5 | 4 | 6 |
3. Sample Analysis and Data Evaluation: Analyze the QC samples under each of the varied conditions in replicate. The impact of the parameter variation is assessed by monitoring key system suitability parameters and analytical results.
Acceptance Criteria for Robustness:
-
Retention Time of Quetiapine and Quetiapine-d8: Should remain within a specified window.
-
Peak Shape: Tailing factor and symmetry should be consistent.
-
Precision (%RSD) of QC Replicates: Should not exceed 15%.
-
Accuracy of QC Samples: The mean concentration should be within ±15% of the nominal value.
Visualizing Experimental Workflows and Biological Pathways
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for robustness testing and the pharmacological signaling pathway of Quetiapine.
Conclusion
The robustness of an LC-MS method is a critical attribute that ensures the generation of reliable and reproducible data in a real-world laboratory setting. The use of a deuterated internal standard, such as this compound, is a key strategy in developing such rugged methods for the analysis of Quetiapine. By systematically evaluating the impact of minor variations in method parameters, researchers can have a high degree of confidence in the analytical results. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals in the development and validation of robust LC-MS methods for therapeutic drug monitoring and pharmacokinetic studies.
References
- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound Certified Reference Material for GC/MS and LC/MS, 1 mL - USA MedPremium [usamedpremium.com]
- 4. midlandsci.com [midlandsci.com]
- 5. Quetiapine-D8 100ug/mL methanol as free base, ampule 1mL, certified reference material, Cerilliant 1185247-12-4 [sigmaaldrich.com]
Establishing the Limit of Detection and Quantification for Quetiapine Using Quetiapine-d8 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the atypical antipsychotic drug quetiapine, establishing a robust and sensitive analytical method is paramount. The use of a deuterated internal standard, such as Quetiapine-d8, is a widely accepted strategy to ensure accuracy and precision in quantification, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for quetiapine when using Quetiapine-d8, supported by experimental data from various validated methods.
Comparative Analysis of Analytical Methods
The sensitivity of an analytical method is defined by its limit of detection (LOD), the lowest concentration of an analyte that can be reliably distinguished from background noise, and its limit of quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. The following table summarizes the LOQ values for quetiapine from several LC-MS/MS methods that utilize Quetiapine-d8 as an internal standard. These values highlight the performance of different sample preparation and analytical approaches.
| Analytical Method | Sample Matrix | Sample Preparation | LOQ of Quetiapine | Reference |
| LC-MS/MS | Human Plasma | Liquid-Liquid Extraction | <0.70 ng/mL | [1] |
| LC-MS/MS | Human Plasma | Solid-Phase Extraction | 1.0 ng/mL | [2][3] |
| LC-MS/MS | Human Plasma | Protein Precipitation | 0.5 ng/mL | [4] |
| LC-MS/MS | Human Plasma | Liquid-Liquid Extraction | 2.0 ng/mL | [5] |
| LC-MS/MS | Human Plasma | Liquid-Liquid Extraction | 5 µg/L (5 ng/mL) |
Detailed Experimental Protocol: LC-MS/MS Analysis of Quetiapine in Human Plasma
This section outlines a representative experimental protocol for the quantification of quetiapine in human plasma using Quetiapine-d8 as an internal standard, based on common practices in the field.
1. Materials and Reagents:
-
Quetiapine fumarate reference standard
-
Quetiapine-d8 internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents
2. Standard and Quality Control (QC) Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of quetiapine and Quetiapine-d8 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the quetiapine stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the Quetiapine-d8 stock solution to an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (low, medium, and high).
3. Sample Preparation (Liquid-Liquid Extraction Example):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the Quetiapine-d8 internal standard working solution.
-
Vortex the samples briefly.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quetiapine: Monitor the transition of the precursor ion (m/z) to a specific product ion (e.g., m/z 384.2 → 253.1).
-
Quetiapine-d8: Monitor the appropriate transition for the deuterated internal standard.
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
5. Data Analysis:
-
Integrate the peak areas for both quetiapine and Quetiapine-d8.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of quetiapine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of quetiapine in plasma.
Caption: Bioanalytical workflow for Quetiapine quantification.
References
- 1. Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated HPLC-MS/MS method for determination of quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. holcapek.upce.cz [holcapek.upce.cz]
- 4. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmatonline.com [jmatonline.com]
Safety Operating Guide
Proper Disposal of Quetiapine-d8 Hemifumarate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Quetiapine-d8 Hemifumarate, a deuterated analog of the atypical antipsychotic drug Quetiapine. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Regulatory Framework
The disposal of pharmaceutical waste, including research compounds like this compound, is governed by several regulatory bodies in the United States. Key agencies include the Environmental Protection Agency (EPA), which regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which oversees the disposal of controlled substances.[1][2][3] State and local regulations may also apply and can be more stringent than federal laws.[1]
While Quetiapine is not currently listed as a federally controlled substance, institutional and state-level regulations may classify it as a designated pharmaceutical that requires special handling. It is imperative to consult your institution's Environmental Health & Safety (EH&S) department for specific guidance.
Hazard Profile of this compound
A thorough understanding of the compound's hazards is the first step in safe disposal. The Safety Data Sheet (SDS) for this compound indicates the following primary hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[4]
-
Environmental Hazard: Very toxic to aquatic life.
Due to its environmental toxicity, it is crucial to prevent this compound from entering sewer systems or waterways. The SDS explicitly warns against allowing the substance to enter sewers or surface and ground water.
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Acute toxicity - oral 4 | pericolo | H302: Harmful if swallowed |
| Aquatic Acute 1 | pericolo | H400: Very toxic to aquatic life |
Data sourced from the Quetiapine-d8 (fumarate) Safety Data Sheet.
Step-by-Step Disposal Procedure
The following procedure is a comprehensive guide for the disposal of this compound from a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step 2: Segregation of Waste
Proper segregation is critical for compliant disposal. This compound waste should be categorized as follows:
-
Expired or Unused Pure Compound: This includes any remaining solid this compound.
-
Contaminated Labware: This encompasses items such as pipette tips, vials, and gloves that have come into direct contact with the compound.
-
Solutions: Any solutions containing this compound.
Step 3: Waste Collection and Labeling
-
Solid Waste:
-
Collect all pure compound and contaminated solid labware in a designated, leak-proof hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound."
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and leak-proof hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the solvent system used (e.g., Methanol).
-
Step 4: Storage of Waste
Store the hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and clearly marked.
Step 5: Arrange for Professional Disposal
Contact your institution's EH&S department to arrange for the pickup and disposal of the hazardous waste. EH&S will coordinate with a licensed hazardous waste disposal company for proper treatment and disposal, which typically involves incineration at an EPA-approved facility.
Under no circumstances should this compound be disposed of down the drain or in the regular trash. Flushing pharmaceuticals can lead to the contamination of water supplies.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not publicly available, the recommended disposal method of incineration is based on established principles for the destruction of pharmaceutical waste.
Incineration: This is a high-temperature thermal process that completely destroys the active pharmaceutical ingredient, rendering it non-retrievable and minimizing environmental impact. This process is conducted in specialized facilities that are permitted and regulated by the EPA.
For large quantities of controlled substances, contacting a licensed hazardous waste disposal company is recommended. While Quetiapine is not a controlled substance, this guidance can be applied to significant quantities of any pharmaceutical waste.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these guidelines, researchers and drug development professionals can ensure that this compound is managed in a manner that is safe, compliant, and protective of the environment. Always prioritize consultation with your institution's Environmental Health & Safety department for facility-specific procedures.
References
Personal protective equipment for handling Quetiapine-d8 Hemifumarate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Quetiapine-d8 Hemifumarate. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination.
Hazard Summary: this compound is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause serious eye irritation and is suspected of damaging fertility or the unborn child.[1] Furthermore, this compound is very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The following table summarizes the recommended equipment.
| Body Part | Personal Protective Equipment | Specification/Standard |
| Hands | Chemical-resistant gloves | Standard BS EN 374:2003 or equivalent.[2] Inspect gloves before use. |
| Eyes/Face | Safety glasses with side shields or goggles | OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Body | Protective clothing/Laboratory coat | Wear appropriate protective clothing to prevent skin exposure. |
| Respiratory | Respirator | Use a suitable respirator if risk assessment indicates it is necessary, especially where dust may be generated or ventilation is inadequate. |
Operational Plan: Handling Procedures
1. Preparation:
-
Ensure the work area is well-ventilated. An operational fume hood is recommended.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Obtain and read the Safety Data Sheet (SDS) for this compound before starting any work.
2. Handling:
-
Wear all required PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
3. Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep refrigerated as recommended by the supplier to maintain product quality.
-
Store away from incompatible materials such as strong acids and oxidizing agents.
Emergency Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid waste in a designated, labeled, and sealed container.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service. Do not allow the material to be released into the environment. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
